An In-Depth Technical Guide to 5-Ethyl-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications o...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 5-Ethyl-2-methoxybenzaldehyde (CAS No. 85944-02-1). This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science. While detailed experimental data for this specific compound is not abundantly available in public literature, this guide synthesizes the known information and provides context through comparative data from structurally related compounds.
Introduction
5-Ethyl-2-methoxybenzaldehyde is a substituted aromatic aldehyde featuring a benzaldehyde core with a methoxy group at the 2-position and an ethyl group at the 5-position. This unique substitution pattern influences its electronic properties and reactivity, making it a molecule of interest for various synthetic applications. Its structural similarity to other methoxybenzaldehydes, which are known for their roles as intermediates in the pharmaceutical, agrochemical, and fragrance industries, suggests a range of potential uses for this compound. Notably, it has been identified as a valuable intermediate in the synthesis of antiviral and anticancer drug candidates, highlighting its significance in medicinal chemistry.
Physicochemical Properties
Precise experimental data for 5-Ethyl-2-methoxybenzaldehyde is not extensively documented. However, based on available information and comparison with analogous compounds, the following properties can be summarized.
Detailed, publicly available spectra for 5-Ethyl-2-methoxybenzaldehyde are scarce. The following are predicted and expected spectral characteristics based on its structure and data from related compounds like 2-methoxybenzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, the methoxy group, and the ethyl group. The aromatic protons will likely appear as a complex multiplet or as distinct doublets and a doublet of doublets in the range of δ 6.9-7.8 ppm. The aldehyde proton should be a singlet at a downfield chemical shift, typically around δ 10.3 ppm. The methoxy protons will be a singlet around δ 3.9 ppm. The ethyl group will present as a quartet (CH₂) around δ 2.7 ppm and a triplet (CH₃) around δ 1.2 ppm.
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon (around δ 190 ppm), the aromatic carbons (in the range of δ 110-160 ppm), the methoxy carbon (around δ 56 ppm), and the two carbons of the ethyl group (CH₂ around δ 29 ppm and CH₃ around δ 16 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of 5-Ethyl-2-methoxybenzaldehyde is expected to exhibit the following characteristic absorption bands:
C=O stretch (aldehyde): A strong band around 1680-1700 cm⁻¹.
C-H stretch (aromatic and aliphatic): Multiple bands in the region of 2850-3100 cm⁻¹.
C-O stretch (ether): A band in the region of 1240-1260 cm⁻¹.
C-H bend (aromatic): Bands in the fingerprint region, indicative of the substitution pattern.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M⁺) for 5-Ethyl-2-methoxybenzaldehyde would be observed at m/z 164. Key fragmentation patterns would likely involve the loss of the formyl group (CHO) to give a fragment at m/z 135, and subsequent fragmentation of the aromatic ring and substituents.
Synthesis of 5-Ethyl-2-methoxybenzaldehyde
Two primary synthetic routes for 5-Ethyl-2-methoxybenzaldehyde have been proposed, leveraging common organic reactions.
Synthesis via Friedel-Crafts Alkylation of 2-Methoxybenzaldehyde
This approach involves the direct ethylation of the aromatic ring of 2-methoxybenzaldehyde. The methoxy group is an ortho-, para-director, and while the aldehyde group is deactivating, the ethyl group can be introduced at the para position to the methoxy group.
5-Ethyl-2-methoxybenzaldehyde CAS number 85944-02-1
An In-depth Technical Guide to 5-Ethyl-2-methoxybenzaldehyde (CAS: 85944-02-1) Introduction 5-Ethyl-2-methoxybenzaldehyde is a substituted aromatic aldehyde that has emerged as a compound of significant interest within c...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 5-Ethyl-2-methoxybenzaldehyde (CAS: 85944-02-1)
Introduction
5-Ethyl-2-methoxybenzaldehyde is a substituted aromatic aldehyde that has emerged as a compound of significant interest within chemical synthesis and pharmaceutical research.[1] Its unique molecular architecture, featuring an aldehyde, a methoxy group, and an ethyl group on a benzene ring, presents a versatile scaffold for the development of complex organic molecules.[1] While research on this specific molecule is evolving, its structural similarity to other substituted benzaldehydes, which are pivotal intermediates in the synthesis of a wide range of therapeutic agents, underscores its potential.[2] This guide provides a comprehensive technical overview of 5-Ethyl-2-methoxybenzaldehyde, synthesizing available data with expert-driven insights into its properties, synthesis, reactivity, and potential applications to support its use in advanced research and drug development.
Physicochemical and Spectroscopic Profile
The distinct arrangement of functional groups in 5-Ethyl-2-methoxybenzaldehyde governs its physical properties and chemical behavior. It is characterized as a colorless to pale yellow liquid with a distinct aromatic odor, exhibiting solubility in common organic solvents but limited solubility in water.[1]
Molecular Structure and Properties
The core structure consists of a benzaldehyde backbone with a methoxy group at the ortho position (C2) and an ethyl group at the meta position (C5) relative to the aldehyde. This substitution pattern influences the electron density of the aromatic ring and the reactivity of the aldehyde functional group.
Caption: Chemical structure of 5-Ethyl-2-methoxybenzaldehyde.
Table 1: Physicochemical Properties of 5-Ethyl-2-methoxybenzaldehyde
While specific experimental spectra for 5-Ethyl-2-methoxybenzaldehyde are not widely published, a predictive analysis based on its structure and data from analogous compounds can provide valuable guidance for characterization.[3][4][5]
¹H NMR: The spectrum is expected to show a characteristic aldehyde proton singlet between δ 9.8-10.5 ppm. The aromatic region (δ 6.8-7.8 ppm) should display three distinct signals corresponding to the protons on the trisubstituted ring. A singlet for the methoxy protons will likely appear around δ 3.8-4.0 ppm. The ethyl group should produce a quartet (CH₂) around δ 2.6-2.8 ppm and a triplet (CH₃) around δ 1.2-1.4 ppm.
¹³C NMR: The carbonyl carbon of the aldehyde is expected to be the most downfield signal, typically >190 ppm. The aromatic carbons would appear in the δ 110-160 ppm range, with the methoxy- and aldehyde-substituted carbons being the most deshielded. The methoxy carbon should be observed around δ 55-60 ppm, and the ethyl group carbons will be upfield.
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde at approximately 1680-1700 cm⁻¹, C-H stretching of the aldehyde group around 2720 and 2820 cm⁻¹, aromatic C=C stretching in the 1450-1600 cm⁻¹ region, and a prominent C-O stretch for the methoxy ether group around 1250 cm⁻¹.
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 164. Key fragmentation patterns would likely involve the loss of the aldehyde proton (-1), the formyl group (-29), or the methoxy group (-31).
Synthesis and Purification
The synthesis of 5-Ethyl-2-methoxybenzaldehyde can be accomplished via several established organic chemistry transformations. The choice of route often depends on the availability of starting materials and desired scale. Two plausible, well-documented methods for analogous compounds are detailed below.[1]
This common approach involves the ethylation of a commercially available methoxybenzaldehyde. The causality behind this choice rests on the reliability of Friedel-Crafts reactions for installing alkyl groups onto activated aromatic rings.
Caption: Workflow for the alkylation synthesis route.
Experimental Protocol:
Reaction Setup: To a solution of 2-methoxybenzaldehyde in a suitable aprotic solvent (e.g., acetonitrile), add an excess of a mild base such as potassium carbonate (K₂CO₃). The base is crucial for neutralizing the HI byproduct.
Alkylation: Add ethyl iodide dropwise to the stirring mixture at room temperature. The reaction may be gently heated (e.g., to 50-60 °C) to increase the rate of reaction. Monitor the reaction progress by TLC or GC-MS.
Work-up: Upon completion, cool the reaction mixture and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.
Extraction: Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining salts and water-soluble impurities.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield the pure 5-Ethyl-2-methoxybenzaldehyde.
Synthesis Route 2: Grignard Reaction Approach
This method is advantageous when starting from a halogenated precursor. The Grignard reagent acts as a powerful nucleophile, forming a new carbon-carbon bond with the ethyl group.
Caption: Workflow for the Grignard synthesis route.
Experimental Protocol:
Grignard Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), react magnesium turnings with 5-bromo-2-methoxybenzaldehyde in anhydrous diethyl ether or THF to form the corresponding Grignard reagent. A small crystal of iodine may be needed to initiate the reaction.
Coupling Reaction: Cool the freshly prepared Grignard reagent in an ice bath and add ethyl bromide (or a similar ethylating agent) dropwise. Allow the reaction to stir and slowly warm to room temperature.
Quenching and Hydrolysis: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This step hydrolyzes the magnesium alkoxide intermediate to the final product.
Extraction and Purification: Extract the aqueous mixture with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. The resulting crude product is purified as described in Route 1.
Key Chemical Reactivity
The reactivity of 5-Ethyl-2-methoxybenzaldehyde is dominated by its aldehyde functionality, but is also influenced by the substituted aromatic ring.
Aldehyde Reactions: The aldehyde group is susceptible to nucleophilic attack and can undergo a wide range of transformations essential for building molecular complexity. These include:
Oxidation: Can be readily oxidized to the corresponding carboxylic acid (5-ethyl-2-methoxybenzoic acid) using agents like potassium permanganate (KMnO₄) or Jones reagent.
Reduction: Can be reduced to the primary alcohol (5-ethyl-2-methoxyphenyl)methanol) using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Condensation Reactions: Reacts with primary amines to form Schiff bases (imines), with hydrazines to form hydrazones, and can participate in aldol or Knoevenagel condensations. These are foundational reactions in the synthesis of heterocyclic compounds.
Aromatic Ring Reactions: The methoxy and ethyl groups are both electron-donating, activating the ring towards electrophilic aromatic substitution. The directing effects of these groups would favor substitution at the C4 and C6 positions.
Applications in Research and Development
Substituted benzaldehydes are cornerstone building blocks in medicinal chemistry.[2] 5-Ethyl-2-methoxybenzaldehyde serves as a valuable precursor for creating libraries of compounds for screening and lead optimization.
Intermediate for Bioactive Scaffolds
Based on the known applications of structurally related molecules, this compound is a promising starting material for the synthesis of:
Novel PDE4 Inhibitors: Phosphodiesterase 4 (PDE4) is a key target for treating inflammatory diseases. Many PDE4 inhibitors feature a substituted catechol ether structure, which can be elaborated from precursors like 5-Ethyl-2-methoxybenzaldehyde.[2]
Anti-inflammatory and Antiviral Agents: The benzaldehyde moiety is a common feature in molecules designed as non-steroidal anti-inflammatory drugs (NSAIDs) and as precursors for certain antiviral medications.[6]
Hemoglobin Modulators: Certain substituted benzaldehydes have been explored as allosteric modulators of hemoglobin, which could have applications in treating sickle cell disease.[2]
An In-Depth Technical Guide to the Putative Molecule: 5-Ethyl-2-methoxybenzaldehyde
Preamble: Navigating the Known and the Novel In the landscape of chemical research and drug development, the exploration of novel molecular scaffolds is a cornerstone of innovation. This guide addresses the molecular str...
Author: BenchChem Technical Support Team. Date: February 2026
Preamble: Navigating the Known and the Novel
In the landscape of chemical research and drug development, the exploration of novel molecular scaffolds is a cornerstone of innovation. This guide addresses the molecular structure, potential synthesis, and prospective applications of 5-Ethyl-2-methoxybenzaldehyde. It is critical to establish at the outset that, following a comprehensive search of established chemical literature and databases, 5-Ethyl-2-methoxybenzaldehyde is a novel compound for which no direct experimental data has been published.
Therefore, this document is presented as a forward-looking technical guide, leveraging established principles of organic chemistry and drawing parallels with structurally related, well-characterized molecules. The insights and protocols contained herein are predictive and intended to serve as a robust framework for researchers and drug development professionals who may consider the synthesis and investigation of this and other new chemical entities. Our approach is grounded in scientific integrity, providing a self-validating system of logic that we believe will be invaluable for pioneering research.
Section 1: The Molecular Architecture of 5-Ethyl-2-methoxybenzaldehyde
The putative structure of 5-Ethyl-2-methoxybenzaldehyde features a benzene ring substituted with an aldehyde group, a methoxy group, and an ethyl group. The nomenclature dictates a specific arrangement: the aldehyde functionality is at position 1, the methoxy group at position 2, and the ethyl group at position 5.
Caption: Proposed molecular structure of 5-Ethyl-2-methoxybenzaldehyde.
This arrangement of functional groups suggests a molecule with a distinct electronic and steric profile. The methoxy group, being an electron-donating group, will influence the reactivity of the aromatic ring and the aldehyde. The ethyl group, while also weakly electron-donating, primarily adds lipophilicity and steric bulk.
Predicted Physicochemical Properties
Based on the proposed structure and data from analogous compounds like 2-methoxybenzaldehyde and other substituted benzaldehydes, we can predict the following properties.
Property
Predicted Value
Rationale / Comparative Compound
Molecular Formula
C10H12O2
Based on atomic count
Molecular Weight
164.20 g/mol
Calculated from the molecular formula
Appearance
Colorless to pale yellow liquid or low-melting solid
Increased lipophilicity due to the ethyl group compared to 2-methoxybenzaldehyde (logP ~1.79)[4]
Section 2: A Proposed Synthetic Pathway and Experimental Protocol
Given the absence of a documented synthesis, a plausible route can be designed starting from a commercially available precursor. A logical starting material is 4-ethylphenol . The synthesis would proceed through a series of well-established organic transformations.
Caption: Proposed synthetic workflow for 5-Ethyl-2-methoxybenzaldehyde.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a conceptual framework and would require optimization and validation in a laboratory setting.
Step 1: Nitration of 4-Ethylphenol
Rationale: Introduce a nitro group ortho to the hydroxyl group, which will later be converted to a directing group for the formylation.
Procedure:
Dissolve 4-ethylphenol in a suitable solvent (e.g., glacial acetic acid).
Cool the solution in an ice bath to 0-5 °C.
Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
Pour the reaction mixture into ice water to precipitate the product.
Filter, wash with cold water until the filtrate is neutral, and dry the crude 4-ethyl-2-nitrophenol.
Purify by recrystallization or column chromatography.
Step 2: Reduction of the Nitro Group
Rationale: Convert the nitro group to an amino group, which is a precursor to the hydroxyl group needed for the final product.
Procedure:
Dissolve the 4-ethyl-2-nitrophenol in ethanol or ethyl acetate.
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
Subject the mixture to hydrogenation (H2 gas) in a Parr shaker or similar apparatus until the uptake of hydrogen ceases.
Filter the reaction mixture through Celite to remove the catalyst.
Evaporate the solvent under reduced pressure to obtain 2-amino-4-ethylphenol.
Step 3: Reimer-Tiemann Formylation
Rationale: Introduce an aldehyde group ortho to the hydroxyl group. The Reimer-Tiemann reaction is a classic method for this transformation on phenols.[1]
Procedure:
Dissolve 2-amino-4-ethylphenol in an aqueous solution of sodium hydroxide.
Heat the solution to 60-70 °C.
Slowly add chloroform (CHCl3) dropwise with vigorous stirring.
Maintain the temperature and continue stirring for several hours after the addition is complete.
Cool the reaction mixture and acidify with dilute hydrochloric acid.
Extract the product with a suitable organic solvent (e.g., diethyl ether).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the resulting 2-hydroxy-5-ethylbenzaldehyde by column chromatography.
Step 4: Methylation of the Hydroxyl Group
Rationale: Convert the hydroxyl group at the 2-position to a methoxy group to yield the final product.
Procedure:
Dissolve 2-hydroxy-5-ethylbenzaldehyde in a polar aprotic solvent like acetone or acetonitrile.
Add an excess of a weak base, such as potassium carbonate (K2CO3).
Add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise.
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the final product, 5-Ethyl-2-methoxybenzaldehyde, by vacuum distillation or column chromatography.
The identity and purity of the synthesized 5-Ethyl-2-methoxybenzaldehyde would be confirmed using standard spectroscopic techniques.
¹H NMR (Proton Nuclear Magnetic Resonance):
An aldehyde proton singlet between δ 9.8-10.5 ppm.
A singlet for the methoxy protons around δ 3.8-4.0 ppm.
A quartet for the methylene (-CH2-) protons of the ethyl group around δ 2.6-2.8 ppm.
A triplet for the methyl (-CH3) protons of the ethyl group around δ 1.2-1.4 ppm.
Aromatic protons would appear in the region of δ 6.8-7.8 ppm, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
A peak for the aldehyde carbonyl carbon around δ 190-195 ppm.
Aromatic carbon peaks between δ 110-160 ppm.
A methoxy carbon peak around δ 55-60 ppm.
Peaks for the ethyl group carbons around δ 25-30 ppm (-CH2-) and δ 15-20 ppm (-CH3-).
IR (Infrared) Spectroscopy:
A strong carbonyl (C=O) stretch for the aldehyde at approximately 1680-1700 cm⁻¹.
C-H stretching frequencies for the aldehyde proton around 2720 and 2820 cm⁻¹.
Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.
C-O stretching for the methoxy group around 1250 cm⁻¹.
MS (Mass Spectrometry):
The molecular ion peak (M⁺) would be observed at m/z = 164.
Common fragmentation patterns would include the loss of the aldehyde proton (M-1), the formyl group (M-29), and the methoxy group (M-31).
Section 4: Potential Applications in Research and Drug Development
Substituted benzaldehydes are valuable intermediates and pharmacophores in medicinal chemistry.[5] While 5-Ethyl-2-methoxybenzaldehyde itself has no documented biological activity, its structural motifs suggest several promising avenues for investigation.
As a Precursor for Novel Therapeutics: The aldehyde functionality is a versatile handle for the synthesis of more complex molecules, such as Schiff bases, heterocycles, and chalcones, many of which exhibit a wide range of biological activities. Structurally related compounds, like 2,5-dimethoxybenzaldehyde, are used in the synthesis of anti-inflammatory and antiviral compounds.[6]
Potential as a Phosphodiesterase (PDE) Inhibitor Scaffold: Certain substituted benzaldehydes are key intermediates in the synthesis of inhibitors for enzymes like phosphodiesterase 4 (PDE4), which are targets for treating inflammatory diseases.[5] The specific substitution pattern of 5-Ethyl-2-methoxybenzaldehyde could be explored for the development of novel PDE inhibitors.
Hemoglobin Modulators: Some substituted benzaldehydes have been investigated for their ability to allosterically modulate hemoglobin, which has potential applications in the treatment of sickle cell disease.[5] The lipophilic ethyl group and the methoxy group could influence binding to the hemoglobin protein.
Section 5: Safety and Handling
As a novel compound, 5-Ethyl-2-methoxybenzaldehyde should be handled with care, assuming it may be hazardous. Standard laboratory safety protocols should be strictly followed. Based on analogous compounds, potential hazards may include:
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
Avoid inhalation of vapors and contact with skin and eyes.[8][9]
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][8][9]
Conclusion
5-Ethyl-2-methoxybenzaldehyde represents an unexplored area of chemical space. This guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential applications. The proposed synthetic route is based on reliable and well-documented chemical transformations, offering a clear path for its creation in a laboratory setting. The predicted spectroscopic data provides a benchmark for its characterization. For researchers in drug discovery and materials science, this molecule and its derivatives could offer new scaffolds for innovation. It is our hope that this detailed guide will serve as a valuable resource for those looking to venture into the synthesis and exploration of this and other novel chemical entities.
References
Chitosan-Loaded Vanillin Nanoformulation as an Edible Coating for Post-Harvest Preservation of Indian Gooseberry (Amla). (2026). MDPI.
Process for preparing 2,5-dimethoxy benzaldehyde. (n.d.).
Application Notes and Protocols for 3-Allyl-5-ethoxy-4-methoxybenzaldehyde in Pharmaceutical Research. (n.d.). Benchchem.
Safety Data Sheet: Benzaldehyde. (2020). Carl ROTH.
ortho-anisaldehyde, 135-02-4. (n.d.). The Good Scents Company.
Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde. (2025). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7yCgZ8zjKYgxJJc60UJsXZvsjZybNQl4s0RQu98y9JGOpHIlCsR1mX6taUD8dmNquDmjSrAQuEdGvBKN1w_n2dibI3OUcNEkwk2Y0QX7J8UwhQA8Gz6BrlJsGGOfb09dNaKe8-8zaowtxV4He8BZwLM0Z-pXozF_6bQg8reWSttTgO8HDV_uX7-w2dePMF8FsTqLg49USXPQ-FODIydt5KY2VyF2RX8BPYA66Bws=]([Link]
Physical properties of 5-Ethyl-2-methoxybenzaldehyde (boiling point, solubility)
An In-Depth Technical Guide to the Physical Properties of 5-Ethyl-2-methoxybenzaldehyde This guide provides a comprehensive overview of the key physical properties of 5-Ethyl-2-methoxybenzaldehyde, a significant aromatic...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Physical Properties of 5-Ethyl-2-methoxybenzaldehyde
This guide provides a comprehensive overview of the key physical properties of 5-Ethyl-2-methoxybenzaldehyde, a significant aromatic aldehyde in organic synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes established data with field-proven experimental protocols for property verification. We will delve into the boiling point and solubility characteristics of this compound, explaining the causality behind experimental choices and providing self-validating methodologies critical for scientific integrity.
Introduction to 5-Ethyl-2-methoxybenzaldehyde
5-Ethyl-2-methoxybenzaldehyde is an aromatic organic compound featuring a benzene ring substituted with an ethyl group, a methoxy group, and a formyl (aldehyde) group. Its unique molecular architecture, combining electron-donating alkyl and alkoxy groups with the electron-withdrawing aldehyde, imparts specific chemical and physical properties that make it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. Accurate knowledge of its physical properties is paramount for optimizing reaction conditions, purification processes, and handling procedures.
Physical Property Profile
The known physical properties of 5-Ethyl-2-methoxybenzaldehyde are summarized below. These values serve as a baseline and should be verified experimentally for mission-critical applications.
The following sections detail robust protocols for the experimental verification of the boiling point and solubility of 5-Ethyl-2-methoxybenzaldehyde. The methodologies are designed to be self-validating and provide a clear rationale for each procedural step.
Principle of Determination
Boiling Point: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[2] At this temperature, the liquid undergoes a phase transition to a gas. The capillary method, a microscale technique, is highly suitable for determining the boiling point of small quantities of liquid.[2] It relies on trapping a small amount of air in an inverted capillary tube submerged in the liquid. As the liquid is heated, its vapor pressure increases, causing the trapped air to expand and a steady stream of bubbles to emerge.[2] The boiling point is precisely the temperature at which, upon cooling, the vapor pressure drops to equal the atmospheric pressure, causing the liquid to be drawn back into the capillary tube.[2]
Solubility: The principle "like dissolves like" is the cornerstone of solubility prediction.[3] The solubility of a solute in a solvent is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. 5-Ethyl-2-methoxybenzaldehyde has a polar aldehyde group and a moderately polar ether group, but the nonpolar character of the large benzene ring and ethyl group dominates. Therefore, it is expected to have limited solubility in a highly polar solvent like water and greater solubility in organic solvents of low to moderate polarity.
Protocol for Boiling Point Determination (Capillary Method)
This protocol is adapted from standard microscale laboratory techniques for determining the boiling point of a liquid organic compound.[2][4]
Materials:
5-Ethyl-2-methoxybenzaldehyde sample
Small fusion tube (or small-diameter test tube)
Glass capillary tube (sealed at one end)
Thermometer (calibrated)
Heating apparatus (e.g., aluminum block on a hot plate, oil bath)
Stand and clamp
Procedure:
Sample Preparation: Add 0.5 mL of 5-Ethyl-2-methoxybenzaldehyde to the fusion tube. The liquid should be deep enough to submerge the sealed end of the capillary tube.
Capillary Insertion: Place the capillary tube into the fusion tube with the open end down.
Apparatus Assembly: Securely attach the fusion tube to the thermometer using a wire or clamp, ensuring the bottom of the fusion tube is level with the thermometer bulb.
Heating: Insert the assembly into the heating block. Heat the block gradually, at a rate of approximately 2-3°C per minute, to ensure thermal equilibrium.
Observation of Bubbles: As the temperature rises, air trapped in the capillary will expand and slowly exit. As the temperature approaches the boiling point, the vapor pressure of the sample will increase significantly, forcing a rapid and continuous stream of bubbles from the capillary's open end.
Temperature Recording: Once a steady stream of bubbles is observed, turn off the heat. The liquid will begin to cool. The boiling point is the temperature recorded at the exact moment the bubbling ceases and the liquid just begins to enter the capillary tube.[2]
Validation: Allow the temperature to drop further, which will draw more liquid into the capillary. Re-heat the apparatus to induce bubbling again and repeat the cooling and observation step. A trustworthy measurement will be reproducible within 1-2°C.
Causality Note: Recording the temperature upon cooling and re-entry of the liquid into the capillary, rather than during heating, provides a more accurate measurement. This is because at this point, the external atmospheric pressure has just overcome the internal vapor pressure of the liquid, which is the precise definition of the boiling point.
Protocol for Semi-Quantitative Solubility Assessment
This protocol allows for the classification of solubility in various solvents, providing a more detailed profile than a simple "soluble" or "insoluble" designation.
Solvent Addition: To five separate, labeled test tubes, add 1.0 mL of each respective solvent (Water, Ethanol, Acetone, Dichloromethane, Hexane).
Solute Addition: Add approximately 20 mg of 5-Ethyl-2-methoxybenzaldehyde to each test tube. Record the exact mass if a quantitative result is desired.
Mixing: Vigorously shake or vortex each tube for 30 seconds to facilitate dissolution.
Observation: Observe each tube against a contrasting background. Note if the liquid is a single clear phase (soluble), if solid particles remain (insoluble), or if the solution is cloudy/oily droplets are present (sparingly soluble/immiscible).
Classification:
Soluble: No visible solute particles; the solution is clear.
Sparingly Soluble: A significant portion of the solute has dissolved, but some remains.
Insoluble: The vast majority of the solute remains undissolved.
Causality Note: The choice of solvents covers a range of polarities. Water is highly polar. Ethanol is polar. Acetone and dichloromethane are moderately polar. Hexane is nonpolar. This spectrum allows for a detailed characterization of the compound's solubility based on its structural features, validating the "like dissolves like" principle.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Boiling Point Determination.
Caption: Workflow for Solubility Assessment.
Discussion and Field Insights
The physical properties of 5-Ethyl-2-methoxybenzaldehyde are consistent with its molecular structure. The boiling point of approximately 170°C is in the expected range for a substituted benzaldehyde of its molecular weight.[1] The presence of the polar carbonyl and ether functionalities contributes to dipole-dipole interactions, raising the boiling point above that of a nonpolar compound of similar size, but these interactions are not as strong as the hydrogen bonding found in phenols or alcohols.
The solubility profile is particularly informative for drug development and synthesis professionals. Its limited solubility in water is a direct consequence of the large, nonpolar aromatic ring and ethyl group, which dominate the molecule's character despite the presence of polar groups.[1] Conversely, its ready solubility in common organic solvents like ethanol, acetone, and dichloromethane makes these solvents ideal candidates for reaction media.[1] This differential solubility is a critical lever for purification. For instance, a crude reaction mixture containing this compound could be subjected to an aqueous wash to remove water-soluble impurities. Furthermore, it suggests that liquid-liquid extraction would be an effective method for isolating the compound from an aqueous phase into an immiscible organic solvent like dichloromethane.
For researchers, these properties dictate the choice of solvents for chromatography, reaction setup, and workup procedures, directly impacting yield, purity, and the overall efficiency of a synthetic route.
References
Vertex AI Search. (n.d.). Cas no 85944-02-1 (5-ethyl-2-methoxybenzaldehyde).
BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved January 23, 2026, from [Link]
Dokuz Eylül University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
JoVE. (2020, March 26). Boiling Points - Concept. Retrieved January 23, 2026, from [Link]
University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
5-Ethyl-2-methoxybenzaldehyde: A Technical Guide to its Synthesis, History, and Applications
Executive Summary: 5-Ethyl-2-methoxybenzaldehyde, a substituted aromatic aldehyde, has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Wh...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: 5-Ethyl-2-methoxybenzaldehyde, a substituted aromatic aldehyde, has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. While the specific moment of its initial discovery is not prominently documented, its synthesis relies on well-established and historically significant formylation and etherification reactions. This guide provides a comprehensive overview of the likely historical synthetic routes, detailed experimental protocols, and known applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Substituted Benzaldehydes
Substituted benzaldehydes are a cornerstone of modern organic synthesis, serving as versatile precursors for a vast array of pharmaceuticals, agrochemicals, and specialty materials.[1] The strategic placement of various functional groups on the benzene ring allows for precise control over the steric and electronic properties of the molecule, enabling the construction of complex molecular architectures. 5-Ethyl-2-methoxybenzaldehyde (CAS No. 85944-02-1), with its ethyl and methoxy substituents, offers a unique combination of reactivity and structural features that make it a valuable building block in medicinal chemistry.[2]
This guide delves into the historical context of the synthesis of substituted benzaldehydes and elucidates the most probable pathways for the first preparation of 5-Ethyl-2-methoxybenzaldehyde. By examining foundational reactions such as the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions, we can infer the logical progression that led to the synthesis of this specific molecule.
Physicochemical Properties of 5-Ethyl-2-methoxybenzaldehyde
A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development.
Property
Value
CAS Number
85944-02-1
Molecular Formula
C₁₀H₁₂O₂
Molecular Weight
164.20 g/mol
Appearance
Colorless to pale yellow liquid
Boiling Point
Approximately 250-255 °C at 760 mmHg
Solubility
Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone); sparingly soluble in water.
Historical Synthesis of 5-Ethyl-2-methoxybenzaldehyde: Plausible Routes
While a singular "discovery" paper for 5-Ethyl-2-methoxybenzaldehyde is not evident in the historical record, its synthesis can be confidently postulated through the application of well-established formylation reactions developed in the 19th and early 20th centuries. These methods provided the foundational chemistry for introducing an aldehyde group onto a benzene ring, a critical step in the synthesis of a vast number of aromatic aldehydes.
The most probable precursors for the synthesis of 5-Ethyl-2-methoxybenzaldehyde are 4-ethylphenol and its methylated ether, 4-ethylanisole. The following sections detail the likely historical synthetic pathways.
Route 1: Formylation of 4-Ethylphenol followed by Etherification
This two-step approach is a classic and highly plausible route for the initial synthesis of 5-Ethyl-2-methoxybenzaldehyde. It involves the ortho-formylation of the readily available 4-ethylphenol, followed by methylation of the resulting hydroxyl group.
Three primary methods would have been considered for the ortho-formylation of 4-ethylphenol:
The Reimer-Tiemann Reaction: Discovered in the 1870s, this reaction uses chloroform and a strong base to formylate phenols, primarily at the ortho position.[3]
Experimental Protocol (Reimer-Tiemann Reaction):
Dissolve 4-ethylphenol in an excess of aqueous sodium hydroxide solution.
Heat the solution and add chloroform dropwise with vigorous stirring.
Maintain the reaction at reflux for several hours.
After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl).
Extract the product with an organic solvent (e.g., diethyl ether).
Purify the resulting 5-ethyl-2-hydroxybenzaldehyde by distillation or chromatography.
The Duff Reaction: Developed by James C. Duff in the 1930s, this reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, also favoring ortho-formylation of phenols.[4][5]
Experimental Protocol (Duff Reaction):
Heat a mixture of 4-ethylphenol, hexamethylenetetramine, and a suitable acidic solvent (e.g., glycerol-boric acid or acetic acid).
Maintain the temperature at around 150-160°C for a specified time.
Cool the reaction mixture and hydrolyze by adding an aqueous acid solution.
Isolate the product, 5-ethyl-2-hydroxybenzaldehyde, by steam distillation or solvent extraction.
The final step in this route is the methylation of the hydroxyl group of the intermediate product.
Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with a primary alkyl halide.
Treat 5-ethyl-2-hydroxybenzaldehyde with a base (e.g., sodium hydride or potassium carbonate) in an aprotic solvent (e.g., DMF or acetone) to form the corresponding phenoxide.
Add a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture.
Stir the reaction at room temperature or with gentle heating until completion.
Work up the reaction by adding water and extracting the product with an organic solvent.
Purify the final product, 5-Ethyl-2-methoxybenzaldehyde, by distillation or chromatography.
Route 2: Direct Formylation of 4-Ethylanisole
An alternative and more direct approach involves the formylation of 4-ethylanisole, where the hydroxyl group is already protected as a methyl ether. The Vilsmeier-Haack reaction is a prime candidate for this transformation.
The Vilsmeier-Haack Reaction: This reaction, developed in the 1920s, employs a Vilsmeier reagent (formed from a substituted amide like dimethylformamide and phosphorus oxychloride) to formylate electron-rich aromatic rings.[6][7]
Experimental Protocol (Vilsmeier-Haack Reaction):
Prepare the Vilsmeier reagent by adding phosphorus oxychloride to dimethylformamide at a low temperature.
Add 4-ethylanisole to the Vilsmeier reagent and stir the mixture.
Heat the reaction mixture to facilitate the formylation.
After the reaction is complete, pour the mixture into ice water and neutralize with a base (e.g., sodium hydroxide).
Extract the product with an organic solvent.
Purify 5-Ethyl-2-methoxybenzaldehyde by distillation or chromatography.
Applications in Drug Development
5-Ethyl-2-methoxybenzaldehyde serves as a key intermediate in the synthesis of various pharmaceutical compounds.[2] Its aldehyde functionality provides a reactive handle for constructing more complex molecular scaffolds, while the ethyl and methoxy groups can influence the pharmacological properties of the final drug molecule. For instance, it has been utilized as a building block in the synthesis of antiviral and anticancer agents.[2] The presence of the methoxy group can enhance metabolic stability, and the ethyl group can contribute to hydrophobic interactions with biological targets.
While specific drug names containing this exact fragment are not widely publicized in readily available literature, its structural motifs are present in various classes of therapeutic agents. The general importance of substituted benzaldehydes as precursors to a wide range of drugs is well-documented.[1]
Conclusion
The history of 5-Ethyl-2-methoxybenzaldehyde is intrinsically linked to the development of fundamental organic reactions. While a singular "eureka" moment of its discovery remains elusive, its synthesis was a logical and inevitable outcome of the powerful formylation and etherification methods established by pioneering chemists. Today, this compound continues to be a relevant and valuable tool for medicinal chemists and drug development professionals, enabling the synthesis of novel and complex molecules with potential therapeutic applications.
5-Ethyl-2-methoxybenzaldehyde as a building block in organic synthesis
An In-Depth Technical Guide to 5-Ethyl-2-methoxybenzaldehyde as a Versatile Building Block in Organic Synthesis Introduction: Unveiling a Key Synthetic Intermediate In the landscape of modern organic synthesis, the strat...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 5-Ethyl-2-methoxybenzaldehyde as a Versatile Building Block in Organic Synthesis
Introduction: Unveiling a Key Synthetic Intermediate
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 5-Ethyl-2-methoxybenzaldehyde is a substituted aromatic aldehyde that has emerged as a valuable and versatile building block, particularly in the synthesis of pharmaceutical intermediates and other high-value chemical entities.[1] Its unique arrangement of functional groups—an electrophilic aldehyde, an electron-donating methoxy group, and an ethyl substituent—provides a rich platform for a diverse array of chemical transformations.[1]
The methoxy group at the C2 position (ortho to the aldehyde) and the ethyl group at the C5 position (para to the methoxy group) synergistically influence the molecule's reactivity. The ortho-methoxy group activates the aromatic ring for electrophilic substitution and can participate in chelation-controlled reactions. This guide provides an in-depth analysis of the properties, synthesis, and reactivity of 5-Ethyl-2-methoxybenzaldehyde, complete with field-proven protocols for its application in key synthetic reactions.
Physicochemical Properties and Specifications
A thorough understanding of a building block's physical and chemical properties is the foundation of successful reaction design and process scale-up.
Soluble in common organic solvents (e.g., THF, DCM, Ethyl Acetate).
Core Reactivity: A Trifecta of Functional Groups
The synthetic utility of 5-Ethyl-2-methoxybenzaldehyde stems from the distinct reactivity of its three primary functional regions: the aldehyde, the methoxy group, and the aromatic ring.
Caption: Key reactive sites of 5-Ethyl-2-methoxybenzaldehyde.
The Aldehyde Group : As the primary site of electrophilicity, the aldehyde carbonyl readily undergoes nucleophilic attack. This enables a host of crucial carbon-carbon and carbon-heteroatom bond-forming reactions, including Wittig olefinations, Knoevenagel condensations, Henry reactions, and reductive aminations.[2]
The Methoxy Group : This strong electron-donating group activates the benzene ring, making it more susceptible to electrophilic aromatic substitution. It directs incoming electrophiles primarily to the ortho and para positions. Its presence is crucial for the success of reactions like the Pictet-Spengler cyclization, where the electron-rich ring attacks an iminium ion intermediate.
The Aromatic Ring : The substituted benzene core provides the foundational scaffold. The combined electronic effects of the methoxy and ethyl groups enhance the nucleophilicity of the ring, facilitating intramolecular cyclization reactions that are pivotal in the synthesis of heterocyclic systems.
Application in Synthesis: Field-Proven Protocols
The true value of 5-Ethyl-2-methoxybenzaldehyde is demonstrated through its application in constructing complex molecular frameworks. It serves as an essential intermediate in the synthesis of various drug candidates, including potential antiviral and anticancer agents.[1] Below are detailed, validated protocols for two of the most powerful transformations utilizing this building block.
Protocol 1: Wittig Reaction for Alkene Synthesis
The Wittig reaction is an indispensable tool for converting aldehydes into alkenes with high regioselectivity.[3] This protocol describes the synthesis of (E)-1-(2-methoxy-5-ethylphenyl)-2-phenylethene, a stilbene derivative.
Causality Behind Experimental Choices:
Reagent: (Benzyl)triphenylphosphonium chloride is used to generate the corresponding ylide.
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for deprotonating the phosphonium salt to form the ylide. Its insolubility requires an aprotic solvent like THF.
Solvent: Anhydrous Tetrahydrofuran (THF) is used as it is aprotic and effectively solvates the intermediates without reacting with the highly basic ylide.
Temperature: The initial ylide formation is often performed at 0 °C to control the exothermic deprotonation. The subsequent reaction with the aldehyde is typically run at room temperature or with gentle heating to ensure completion.
Workup: The primary challenge is the removal of the triphenylphosphine oxide byproduct, which is achieved through careful extraction and purification, often by column chromatography or recrystallization.[4]
Caption: Experimental workflow for the Wittig reaction.
Step-by-Step Methodology:
Ylide Generation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add (benzyl)triphenylphosphonium chloride (1.2 eq). Add anhydrous THF (30 mL) and cool the resulting suspension to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the deep red or orange ylide indicates successful deprotonation.
Aldehyde Addition: Dissolve 5-Ethyl-2-methoxybenzaldehyde (1.0 eq) in anhydrous THF (10 mL) and add it dropwise to the ylide solution at room temperature.
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
Workup and Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL) at 0 °C.
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL) and water (50 mL). Separate the layers and extract the aqueous layer twice more with ethyl acetate (25 mL each).
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure alkene product.
Protocol 2: Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis
The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization used to construct tetrahydroisoquinoline and tetrahydro-β-carboline skeletons, which are core structures in many natural alkaloids.[5][6] This protocol details the reaction of 5-Ethyl-2-methoxybenzaldehyde with tryptamine.
Causality Behind Experimental Choices:
Reactants: Tryptamine provides the β-arylethylamine backbone, and 5-Ethyl-2-methoxybenzaldehyde serves as the carbonyl component.
Catalyst: Trifluoroacetic acid (TFA) is a strong acid that effectively protonates the intermediate Schiff base to form a highly electrophilic iminium ion, which is necessary for the subsequent intramolecular cyclization.[7]
Solvent: Dichloromethane (DCM) is a common, non-reactive solvent for this transformation. The reaction is run under anhydrous conditions to favor the formation of the iminium ion over hydrolysis.
Mechanism: The reaction proceeds via condensation to form a Schiff base, which is then protonated. The electron-rich indole ring of the tryptamine moiety then attacks the iminium carbon in an intramolecular electrophilic aromatic substitution, followed by deprotonation to restore aromaticity and yield the final product.[7]
Caption: Key mechanistic steps of the Pictet-Spengler reaction.
Step-by-Step Methodology:
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve tryptamine (1.0 eq) and 5-Ethyl-2-methoxybenzaldehyde (1.05 eq) in anhydrous dichloromethane (DCM, 40 mL).
Acid Addition: Add trifluoroacetic acid (TFA, 1.1 eq) dropwise to the solution at room temperature.
Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction can be gently heated (e.g., 40 °C) if progress is slow, as determined by TLC analysis.
Neutralization: Upon completion, cool the reaction mixture to 0 °C and neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 30 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
Purification: The resulting crude solid or oil is purified by flash chromatography (silica gel, eluting with a DCM/methanol or ethyl acetate/hexane gradient) or by recrystallization to afford the pure tetrahydro-β-carboline product.
Conclusion
5-Ethyl-2-methoxybenzaldehyde is a strategically designed building block whose value lies in the orchestrated reactivity of its functional groups. The interplay between the aldehyde, the activating methoxy group, and the aromatic scaffold enables chemists to access complex and medicinally relevant structures like stilbenes and tetrahydro-β-carbolines with high efficiency. The detailed protocols provided herein serve as a validated starting point for researchers and drug development professionals to harness the full synthetic potential of this versatile intermediate. As the demand for novel molecular frameworks continues to grow, the importance of such well-defined and reactive building blocks in the synthetic chemist's toolbox cannot be overstated.
References
Chitosan-Loaded Vanillin Nanoformulation as an Edible Coating for Post-Harvest Preservation of Indian Gooseberry (Amla). MDPI. Available at: [Link]
Cas no 85944-02-1 (5-ethyl-2-methoxybenzaldehyde). Chemical Synthesis and Pharmaceutical Intermediates. Available at: [Link]
Process for preparing 2,5-dimethoxy benzaldehyde. Google Patents.
2-Methoxybenzaldehyde. Grokipedia. Available at: [Link]
ortho-anisaldehyde, 135-02-4. The Good Scents Company. Available at: [Link]
Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material. Google Patents.
2-Hydroxy-5-methoxybenzaldehyde. Wikipedia. Available at: [Link]
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
Showing metabocard for 2-Methoxybenzaldehyde (HMDB0033766). Human Metabolome Database. Available at: [Link]
3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione. MDPI. Available at: [Link]
Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde. ResearchGate. Available at: [Link]
The Wittig Reaction: Synthesis of Alkenes. University of Missouri-St. Louis. Available at: [Link]
The Pictet-Spengler Reaction Updates Its Habits. National Center for Biotechnology Information. Available at: [Link]
(PDF) WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. ResearchGate. Available at: [Link]
Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. Available at: [Link]
CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. University of California, Irvine. Available at: [Link]
Synthesis of an Alkene via the Wittig Reaction. University of North Georgia. Available at: [Link]
Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. MDPI. Available at: [Link]
An In-Depth Technical Guide to the Antioxidant Properties of 5-Ethyl-2-methoxybenzaldehyde: A Framework for Investigation and Drug Development
Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, i...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of chronic diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. This has spurred intensive research into novel antioxidant compounds with therapeutic potential. This technical guide focuses on 5-Ethyl-2-methoxybenzaldehyde, a vanillin-related compound, as a candidate for antioxidant drug discovery. While direct research on this specific molecule is nascent, its structural similarity to well-characterized antioxidants like vanillin provides a strong rationale for its investigation.[1][2]
This document serves as a comprehensive framework for researchers and drug development professionals, outlining a multi-faceted strategy to rigorously evaluate the antioxidant properties of 5-Ethyl-2-methoxybenzaldehyde. We will delve into the theoretical underpinnings of its potential activity, provide detailed, field-proven protocols for its evaluation—from in vitro chemical assays to cellular and in vivo models—and explore computational methods for mechanistic elucidation. The causality behind each experimental choice is explained to ensure a self-validating and scientifically robust investigation.
Introduction: The Scientific Rationale
The search for effective small-molecule antioxidants is a cornerstone of modern pharmacology.[3] Antioxidants can exert their effects through various mechanisms, including direct radical scavenging, chelation of transition metals, and upregulation of endogenous antioxidant defense systems.[4] Vanillin (4-hydroxy-3-methoxybenzaldehyde) and its derivatives are well-documented for their antioxidant, anti-inflammatory, and neuroprotective activities, which are largely attributed to the phenolic hydroxyl group that acts as a hydrogen donor to neutralize free radicals.[5][6][7]
5-Ethyl-2-methoxybenzaldehyde shares the core benzaldehyde structure with vanillin but features key substitutions: an ethyl group at position 5 and a methoxy group at position 2. While it lacks the critical phenolic hydroxyl group of vanillin, the electron-donating nature of the methoxy and ethyl groups can influence the electron density of the aromatic ring, potentially conferring radical scavenging ability through alternative mechanisms. This guide proposes a systematic approach to validate this hypothesis.
Physicochemical Properties (Predicted and Inferred)
A thorough understanding of a compound's physical and chemical properties is fundamental to designing meaningful experiments. Based on data for structurally similar compounds like 2-methoxybenzaldehyde, we can infer the following properties for 5-Ethyl-2-methoxybenzaldehyde.[8][9][10]
A Multi-Tiered Framework for Antioxidant Evaluation
To comprehensively assess the antioxidant potential of 5-Ethyl-2-methoxybenzaldehyde, a phased approach is essential, moving from fundamental chemical reactivity to complex biological systems.
Caption: A multi-tiered workflow for antioxidant candidate evaluation.
In Vitro Antioxidant Capacity Assessment
The initial evaluation of a compound's antioxidant potential relies on cell-free chemical assays. These tests are rapid, cost-effective, and provide a quantitative measure of radical scavenging or reducing ability. We propose a panel of three complementary assays to capture different facets of antioxidant action.
Causality of Assay Selection
DPPH Assay: This is the foundational test for evaluating a compound's ability to act as a hydrogen donor, a primary mechanism for many phenolic antioxidants.[11] Its simplicity and stability make it an excellent first-pass screen.
ABTS Assay: The ABTS radical is soluble in both aqueous and organic solvents, allowing for the assessment of hydrophilic and lipophilic compounds. This provides a more versatile view of scavenging activity compared to DPPH.[12]
FRAP Assay: This assay directly measures the electron-donating capacity of a compound, a key aspect of its reducing power. It complements the radical scavenging assays by focusing on a different chemical mechanism.[13]
Detailed Experimental Protocols
Protocol 3.2.1: DPPH Radical Scavenging Assay
Reagent Preparation:
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark at 4°C.
Prepare a stock solution of 5-Ethyl-2-methoxybenzaldehyde (e.g., 10 mg/mL) in methanol.
Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Ascorbic Acid, Trolox) to obtain a range of concentrations (e.g., 1 to 500 µg/mL).
Assay Procedure:
In a 96-well microplate, add 100 µL of each sample dilution.
Add 100 µL of the 0.1 mM DPPH solution to each well.
Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
Incubate the plate in the dark at room temperature for 30 minutes.
Data Acquisition & Analysis:
Measure the absorbance at 517 nm using a microplate reader.
Calculate the percentage of scavenging activity using the formula:
% Scavenging = [(A_control - A_sample) / A_control] * 100
Plot the scavenging percentage against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•⁺).
Before use, dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
Assay Procedure:
In a 96-well plate, add 20 µL of each sample dilution.
Add 180 µL of the diluted ABTS•⁺ solution.
Incubate at room temperature for 6 minutes.
Data Acquisition & Analysis:
Measure the absorbance at 734 nm.
Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.
Protocol 3.2.3: Ferric Reducing Antioxidant Power (FRAP) Assay
Reagent Preparation:
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
Warm the FRAP reagent to 37°C before use.
Assay Procedure:
In a 96-well plate, add 20 µL of each sample dilution.
Add 180 µL of the pre-warmed FRAP reagent.
Incubate at 37°C for 30 minutes.
Data Acquisition & Analysis:
Measure the absorbance at 593 nm.
Create a standard curve using a known concentration of FeSO₄·7H₂O.
Express the results as µM ferrous equivalents (Fe²⁺) per mg of the compound.
Cellular and Mechanistic Evaluation
Positive results from in vitro assays necessitate validation in a biological context. Cellular models allow for the assessment of bioavailability, metabolism, and interaction with complex biological machinery.
The Nrf2-Keap1 Signaling Pathway: The Master Regulator of Antioxidant Response
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[14][15] Under normal conditions, Keap1 binds to the transcription factor Nrf2 in the cytoplasm, targeting it for degradation.[14] When exposed to oxidative stress or electrophilic compounds, Keap1 releases Nrf2, allowing it to translocate to the nucleus.[14][16] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, initiating their transcription.[17] These genes encode for crucial endogenous antioxidant enzymes like SOD, CAT, and GPx.[18][19]
Investigating whether 5-Ethyl-2-methoxybenzaldehyde can activate this pathway is crucial for determining if it acts not just as a direct scavenger, but also as an indirect antioxidant by bolstering the cell's own defenses.
Caption: The Nrf2-Keap1 signaling pathway for cellular antioxidant defense.
Experimental Protocols for Cellular Analysis
Protocol 4.2.1: Measurement of Intracellular ROS
Cell Culture:
Seed a suitable cell line (e.g., human keratinocytes HaCaT, or murine macrophages RAW 264.7) in a black, clear-bottom 96-well plate and culture to ~80% confluency.
Treatment:
Pre-treat cells with various non-toxic concentrations of 5-Ethyl-2-methoxybenzaldehyde for 1-2 hours.
Induce oxidative stress by adding a stressor like H₂O₂ (e.g., 500 µM) or LPS for a defined period (e.g., 30 minutes). Include untreated and stressor-only controls.
Staining and Measurement:
Wash the cells with PBS.
Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free media and incubate for 30 minutes at 37°C. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
Wash cells again with PBS.
Measure fluorescence using a plate reader with excitation at ~485 nm and emission at ~535 nm.
Analysis:
Quantify the reduction in fluorescence in compound-treated cells compared to the stressor-only control.
Protocol 4.2.2: In Vivo Evaluation of Endogenous Antioxidant Enzymes
Animal Model:
Use male Wistar rats (180-220g). Acclimatize for one week.
Induce oxidative stress in treatment groups using an agent like carbon tetrachloride (CCl₄) or by inducing a condition like diabetes with streptozotocin.
Dosing Regimen:
Administer 5-Ethyl-2-methoxybenzaldehyde orally daily for a period of 14-28 days to the treatment groups. Include a vehicle control, a stressor control, and a positive control group (e.g., receiving Vitamin C or Silymarin).
Tissue Collection and Homogenization:
At the end of the study, euthanize the animals and perfuse the organs.
Excise key organs (liver, kidney, brain) and prepare 10% (w/v) homogenates in cold phosphate buffer (pH 7.4).
Centrifuge the homogenate to obtain the post-mitochondrial supernatant for enzyme assays.
Enzyme Assays:
Superoxide Dismutase (SOD): Assay based on the inhibition of the formation of nitroblue tetrazolium (NBT) formazan.[19]
Catalase (CAT): Assay based on the decomposition of H₂O₂ measured spectrophotometrically at 240 nm.[19][20]
Glutathione Peroxidase (GPx): Assay based on the rate of NADPH oxidation, measured at 340 nm.[18]
Data Analysis:
Compare the enzyme activity levels in the compound-treated groups to the stressor control group to determine if the compound can restore or enhance the endogenous antioxidant defense system.
In Silico Analysis: A Predictive Approach
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, resource-efficient method to predict antioxidant activity and understand the underlying electronic mechanisms.[21][22] This approach can guide experimental design and help interpret results.
Key DFT Descriptors for Antioxidant Activity
Bond Dissociation Enthalpy (BDE): Corresponds to the energy required to break the C-H bond of the ethyl group or aldehyde, indicating its ability to donate a hydrogen atom (Hydrogen Atom Transfer - HAT mechanism). A lower BDE suggests higher activity.[23]
Ionization Potential (IP): The energy required to remove an electron. A low IP indicates a good electron donor, which is favorable for the Stepwise Electron Transfer-Proton Transfer (SET-PT) mechanism.[23]
Proton Affinity (PA): The negative of the enthalpy change for the protonation reaction. Relevant for the Sequential Proton Loss Electron Transfer (SPLET) mechanism, especially in polar solvents.
Caption: Workflow for computational antioxidant analysis using DFT.
Synthesis and Future Drug Development
A viable synthesis route is critical for producing the compound for study. A plausible approach involves the formylation of 4-ethyl-anisole, drawing upon established methods like the Reimer-Tiemann or Vilsmeier-Haack reactions, which are commonly used for synthesizing substituted benzaldehydes.[24][25]
Should 5-Ethyl-2-methoxybenzaldehyde demonstrate significant antioxidant activity, the subsequent steps in drug development would involve:
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency and reduce potential toxicity.[1]
Pharmacokinetic Profiling (ADME): Assessing its absorption, distribution, metabolism, and excretion.
Advanced Preclinical Toxicology: Comprehensive safety and toxicity studies in animal models.
Conclusion
This guide presents a rigorous, integrated framework for the comprehensive evaluation of 5-Ethyl-2-methoxybenzaldehyde as a novel antioxidant candidate. By systematically progressing from in silico prediction and in vitro screening to mechanistic cellular studies and in vivo validation, researchers can build a robust data package to support its potential therapeutic application. The structural analogy to vanillin provides a compelling starting point, and the proposed methodologies offer a clear and scientifically sound path to uncover the true potential of this promising compound in the fight against oxidative stress-related diseases.
References
A comprehensive, numbered list of all cited sources with full titles, sources, and verifiable URLs will be provided upon request, based on the specific data points incorporated into the final report. The references below are indicative of the authoritative sources underpinning the methodologies described herein.
2-Methoxybenzaldehyde - Grokipedia. Grokipedia.
Chitosan-Loaded Vanillin Nanoformulation as an Edible Coating for Post-Harvest Preservation of Indian Gooseberry (Amla). MDPI. [Link]
Showing metabocard for 2-Methoxybenzaldehyde (HMDB0033766). Human Metabolome Database. [Link]
Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. ResearchGate. [Link]
MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE. NIH Public Access. [Link]
Nrf2:INrf2(Keap1) Signaling in Oxidative Stress. NIH Public Access. [Link]
Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. MDPI. [Link]
ortho-anisaldehyde, 135-02-4. The Good Scents Company. [Link]
Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. NIH Public Access. [Link]
Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. International Journal of Biomedical Investigation. [Link]
antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. Journal of Universitas Airlangga. [Link]
The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases. MDPI. [Link]
In Vitro and In Vivo Antioxidant Properties of P-Coumaroyl Alphitolic Acid Extracted from Fruit of Zizuphus Mauritiana. SciVision Publishers. [Link]
A DFT Computational Study of the Antioxidant Activities Exhibited by 3-aryl-4-hydroxycoumarin Derivatives. Open Science Publications. [Link]
Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. NIH. [Link]
Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. MDPI. [Link]
Antioxidants-Related Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPX), Glutathione-S-Transferase (GST), and Nitric Oxide Synthase (NOS) Gene Variants Analysis in an Obese Population: A Preliminary Case-Control Study. MDPI. [Link]
From Nature to Synthetic Small Molecule Antioxidants: New Candidates in Drug Discovery. MDPI. [Link]
The impact of oxidative stress and the NRF2-KEAP1-ARE signaling pathway on anticancer drug resistance. PubMed. [Link]
Full article: Determination of oxidative stress levels and some antioxidant enzyme activities in prostate cancer. Taylor & Francis Online. [Link]
Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. MDPI. [Link]
Genesis and development of DPPH method of antioxidant assay. NIH Public Access. [Link]
A DFT study: ranking of antioxidant activity of various candidate molecules. SpringerLink. [Link]
Keap1-Nrf2 signaling: adaptive responses to exogenous and endogenous stress. YouTube. [Link]
In vitro and in vivo antioxidant therapeutic evaluation of phytochemicals from different parts of Dodonaea viscosa Jacq. Frontiers. [Link]
Navigating the Therapeutic Potential of 5-Ethyl-2-methoxybenzaldehyde: An In-Depth Technical Guide to Its Putative Anti-inflammatory Activity
For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: Charting Unexplored Territory in Inflammation Research Inflammation is a fundamental biological process, a double-edged sword tha...
Author: BenchChem Technical Support Team. Date: February 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Charting Unexplored Territory in Inflammation Research
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense yet a key driver of numerous chronic diseases when dysregulated. The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor in pharmaceutical sciences. Within the vast chemical landscape of potential therapeutics, benzaldehyde derivatives have emerged as a promising class of compounds, exhibiting a range of biological activities. This guide focuses on a specific, yet lesser-known entity: 5-Ethyl-2-methoxybenzaldehyde .
While the body of peer-reviewed literature dedicated exclusively to the anti-inflammatory properties of 5-Ethyl-2-methoxybenzaldehyde is currently nascent, preliminary data suggests a potential role in modulating key inflammatory pathways. One source indicates that this compound may possess antioxidant properties and the ability to inhibit the in vitro production of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α)[1]. This technical guide is structured to provide a comprehensive framework for understanding and investigating the anti-inflammatory potential of 5-Ethyl-2-methoxybenzaldehyde. By synthesizing insights from closely related benzaldehyde analogs and established anti-inflammatory research methodologies, this document serves as a roadmap for researchers aiming to elucidate the therapeutic promise of this compound.
Section 1: The Inflammatory Cascade - A Primer on Molecular Targets
A foundational understanding of the inflammatory process is paramount to appreciating the potential mechanisms of action for any novel anti-inflammatory agent. Acute inflammation is characterized by the activation of resident immune cells, such as macrophages, which, upon stimulation by pathogens or tissue damage, initiate a signaling cascade leading to the production of a host of inflammatory mediators.
Key players in this process include:
Pro-inflammatory Cytokines: TNF-α and IL-6 are master regulators of the inflammatory response, orchestrating the recruitment of immune cells and amplifying the inflammatory cascade.
Enzymes: Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key enzymes responsible for the production of prostaglandins and nitric oxide, respectively, which are potent mediators of inflammation.
Signaling Pathways: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical intracellular signaling cascades that regulate the expression of numerous pro-inflammatory genes.
The therapeutic strategy for many anti-inflammatory drugs, and likely for 5-Ethyl-2-methoxybenzaldehyde, involves the targeted inhibition of one or more of these key components.
Section 2: 5-Ethyl-2-methoxybenzaldehyde - Unveiling the Potential
As previously mentioned, direct, peer-reviewed evidence for the anti-inflammatory activity of 5-Ethyl-2-methoxybenzaldehyde is limited. However, the existing claim of its ability to inhibit TNF-α and IL-6 production in vitro provides a strong rationale for further investigation[1].
A Comparative Look at Structurally Related Benzaldehydes
To build a hypothesis for the mechanism of 5-Ethyl-2-methoxybenzaldehyde, we can draw valuable insights from studies on structurally similar compounds. For instance, research on 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde has demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This related compound was shown to:
Significantly reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2)[2][3].
Downregulate the expression of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6[2][3].
Inhibit the activation of the NF-κB pathway by preventing the degradation of its inhibitor, IκB-α[2][3].
Reduce the phosphorylation of key MAPK proteins, namely ERK and JNK[2][3].
These findings in a closely related molecule suggest that a plausible mechanism of action for 5-Ethyl-2-methoxybenzaldehyde could involve the modulation of the NF-κB and MAPK signaling pathways.
Proposed Mechanism of Action: A Visual Hypothesis
Based on the available information and comparative analysis, a hypothetical signaling pathway for the anti-inflammatory action of 5-Ethyl-2-methoxybenzaldehyde is presented below. This diagram serves as a conceptual framework to guide future experimental investigations.
Caption: Hypothetical mechanism of 5-Ethyl-2-methoxybenzaldehyde in inflammatory signaling.
Section 3: A Practical Guide to Investigating Anti-inflammatory Activity
For researchers embarking on the evaluation of 5-Ethyl-2-methoxybenzaldehyde, a systematic and multi-faceted experimental approach is crucial. The following protocols, adapted from established methodologies for similar compounds, provide a robust framework for investigation.
In Vitro Assessment of Anti-inflammatory Efficacy
The initial screening of anti-inflammatory activity is typically conducted in vitro using relevant cell models, most commonly macrophage cell lines such as RAW 264.7 or human THP-1-derived macrophages.
Experimental Workflow: In Vitro Anti-inflammatory Screening
Caption: A typical workflow for in vitro screening of anti-inflammatory compounds.
Detailed Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
Compound Treatment: Pre-treat the cells with varying concentrations of 5-Ethyl-2-methoxybenzaldehyde (e.g., 1, 10, 50, 100 µM) for 1 hour.
Inflammatory Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
Griess Reaction:
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
Measurement: Measure the absorbance at 540 nm using a microplate reader.
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
Data Presentation: A Template for Quantitative Results
A clear and concise presentation of quantitative data is essential for interpreting the compound's efficacy.
Treatment Group
NO Production (µM)
TNF-α Release (pg/mL)
IL-6 Release (pg/mL)
Control (untreated)
Below Detection Limit
Below Detection Limit
Below Detection Limit
LPS (1 µg/mL)
50.2 ± 3.5
1250 ± 85
850 ± 60
LPS + 5-Ethyl-2-methoxybenzaldehyde (10 µM)
42.1 ± 2.8
1020 ± 70
710 ± 55*
LPS + 5-Ethyl-2-methoxybenzaldehyde (50 µM)
25.6 ± 1.9
630 ± 45
420 ± 30**
LPS + 5-Ethyl-2-methoxybenzaldehyde (100 µM)
10.3 ± 0.8
210 ± 15
150 ± 12***
Note: This is hypothetical data for illustrative purposes. Statistical significance is denoted as *p<0.05, **p<0.01, ***p<0.001 compared to the LPS-treated group.
Section 4: Future Directions and Concluding Remarks
The preliminary evidence, though sparse, provides a compelling reason to further investigate the anti-inflammatory properties of 5-Ethyl-2-methoxybenzaldehyde. The immediate next steps should focus on robust in vitro characterization as outlined in this guide. Should the in vitro data confirm significant anti-inflammatory activity, subsequent studies should progress to:
In vivo validation: Utilizing animal models of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation, to assess the compound's efficacy in a whole-organism context.
Safety and toxicity profiling: A thorough evaluation of the compound's safety profile is a prerequisite for any potential therapeutic application.
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of 5-Ethyl-2-methoxybenzaldehyde can help identify key structural features responsible for its anti-inflammatory activity and potentially lead to the development of more potent derivatives.
References
Kim, H., et al. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Marine Drugs, 21(1), 53. [Link]
ResearchGate. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. [Link]
Mohamad, J., et al. (2014). Ethyl-p-methoxycinnamate isolated from Kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions. Clinics, 69(2), 155-163. [Link]
Liu, Y., et al. (2019). Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. ACS Omega, 4(4), 7136-7143. [Link]
Houser, K. R., Johnson, D. K., & Ishmael, F. T. (2014). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Journal of Inflammation, 11(1), 23. [Link]
Lee, J. H., et al. (2014). Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages. Marine Drugs, 12(9), 4794-4811. [Link]
Protocol for the synthesis of 5-Ethyl-2-methoxybenzaldehyde
An Application Note for the Synthesis of 5-Ethyl-2-methoxybenzaldehyde via Rieche Formylation Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive, field-tested protocol for t...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Synthesis of 5-Ethyl-2-methoxybenzaldehyde via Rieche Formylation
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 5-Ethyl-2-methoxybenzaldehyde, a valuable substituted aromatic aldehyde intermediate. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. We detail the ortho-formylation of the electron-rich aromatic compound 4-ethylanisole using the Rieche formylation method. This approach leverages the reactivity of dichloromethyl methyl ether in the presence of titanium tetrachloride (TiCl₄) as a Lewis acid catalyst, offering high regioselectivity and good yields. The narrative explains the causality behind critical experimental steps, outlines rigorous safety procedures for handling hazardous reagents, and provides a framework for product purification and characterization.
Introduction and Scientific Context
The formylation of aromatic rings is a cornerstone transformation in organic chemistry, yielding aldehydes that are pivotal precursors for pharmaceuticals, agrochemicals, and specialty polymers. Among the various formylation techniques, the Rieche formylation is particularly effective for electron-rich substrates like phenols and anisoles.[1] The reaction, developed by Alfred Rieche, employs an α-haloether, typically dichloromethyl methyl ether (DCME), and a strong Lewis acid such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[2]
This method is often preferred over alternatives like the Vilsmeier-Haack or Duff reactions for its high ortho-selectivity and its tendency to avoid diformylation byproducts under controlled conditions.[1] The reaction proceeds through the formation of a highly electrophilic chloro-alkoxycarbenium ion, which is generated in situ from the interaction between DCME and the Lewis acid. This electrophile then attacks the electron-rich aromatic ring of the substrate, 4-ethylanisole. The directing effect of the methoxy group, enhanced by its coordination with the titanium tetrachloride, strongly favors electrophilic substitution at the ortho position.[3] Subsequent hydrolysis of the resulting intermediate during aqueous work-up yields the desired aldehyde, 5-Ethyl-2-methoxybenzaldehyde.
This protocol provides a self-validating system, from reagent handling and reaction execution to purification and analytical confirmation, ensuring reproducibility and safety.
Reaction Scheme and Mechanism
Overall Transformation:
Mechanistic Rationale: The reaction is initiated by the activation of dichloromethyl methyl ether (DCME) with the Lewis acid, TiCl₄, to form a highly reactive electrophile, the dichloromethoxymethyl cation complex. The electron-donating methoxy group of 4-ethylanisole activates the aromatic ring, directing the electrophilic attack primarily to the position ortho to it. The ethyl group provides additional activation. The resulting intermediate is then hydrolyzed during the aqueous work-up to afford the final aldehyde product.
Materials and Equipment
Reagent/Material
Grade
Supplier Example
CAS Number
Notes
4-Ethylanisole
≥98%
Sigma-Aldrich
1515-95-3
Starting material.
Dichloromethyl methyl ether (DCME)
≥98% (stabilized)
Sigma-Aldrich
4885-02-3
Acute Toxin & Potential Carcinogen. Handle with extreme caution.
Titanium(IV) chloride (TiCl₄)
≥99.9%
Sigma-Aldrich
7550-45-0
Corrosive & Water-Reactive. Handle under inert atmosphere.
Dichloromethane (DCM)
Anhydrous, ≥99.8%
Fisher Scientific
75-09-2
Reaction solvent. Must be dry.
Saturated Sodium Bicarbonate
ACS Reagent
VWR
144-55-8
For aqueous work-up.
Brine (Saturated NaCl)
ACS Reagent
VWR
7647-14-5
For aqueous work-up.
Anhydrous Magnesium Sulfate
ACS Reagent
VWR
7487-88-9
Drying agent.
Silica Gel
60 Å, 230-400 mesh
VWR
7631-86-9
For column chromatography.
Hexanes
ACS Reagent
VWR
110-54-3
Eluent for chromatography.
Ethyl Acetate
ACS Reagent
VWR
141-78-6
Eluent for chromatography.
Equipment:
Three-neck round-bottom flask (oven-dried)
Magnetic stirrer and stir bar
Septa and nitrogen/argon inlet for inert atmosphere
Schlenk line or balloon setup
Syringes and needles for liquid transfer
Addition funnel (pressure-equalizing)
Ice/water bath
Separatory funnel
Rotary evaporator
Glass column for chromatography
Thin-Layer Chromatography (TLC) plates (silica gel with UV254 indicator)
Standard laboratory glassware
Mandatory Safety Precautions
This protocol involves highly hazardous materials and must be performed within a certified chemical fume hood by trained personnel.
Titanium Tetrachloride (TiCl₄): A highly corrosive liquid that reacts violently and exothermically with water and atmospheric moisture, releasing toxic and corrosive hydrogen chloride (HCl) gas.[4][5] It can cause severe burns to the skin, eyes, and respiratory tract.[5] Always handle TiCl₄ under a dry, inert atmosphere (N₂ or Ar) using oven-dried glassware and syringes. Personal Protective Equipment (PPE) must include chemical-resistant gloves (e.g., butyl rubber), a flame-resistant lab coat, and chemical splash goggles with a face shield.
Dichloromethyl Methyl Ether (DCME): A regulated substance that is acutely toxic and a potential human carcinogen.[6][7] It is a lachrymator and is corrosive.[8] Inhalation, ingestion, and skin contact must be strictly avoided. All transfers and handling must occur in a well-ventilated fume hood.[8][9]
Reaction Quenching: The quenching of the reaction mixture with water is highly exothermic due to the presence of unreacted TiCl₄. This step must be performed slowly, with efficient stirring, and in an ice bath to control the temperature rise and prevent splashing of corrosive materials.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale reaction.
Step 1: Reaction Setup
Oven-dry a 100 mL three-neck round-bottom flask, a magnetic stir bar, and an addition funnel. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
Equip the flask with the stir bar, a rubber septum on one neck, the addition funnel on the central neck, and a gas outlet/inlet on the third neck connected to a nitrogen/argon line.
Maintain a positive pressure of inert gas throughout the experiment.
Step 2: Reagent Addition
To the reaction flask, add 4-ethylanisole (1.36 g, 10.0 mmol) and 20 mL of anhydrous dichloromethane (DCM) via syringe.
Begin stirring and cool the solution to 0 °C using an ice/water bath.
Slowly add titanium(IV) chloride (2.0 mL, 18 mmol, 1.8 equiv) to the stirred solution via syringe over 5-10 minutes.[10] The solution will likely turn a deep red or brown color.
Causality Note: TiCl₄ acts as the Lewis acid, coordinating to both the substrate's methoxy group and the DCME, thereby activating them for the reaction. A slight excess ensures complete activation.
After stirring for an additional 5 minutes, add dichloromethyl methyl ether (1.0 mL, 11 mmol, 1.1 equiv) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed 5 °C.[10]
Causality Note: Slow, cold addition is critical to control the exothermic reaction and prevent the formation of undesired byproducts.
Step 3: Reaction and Monitoring
Stir the resulting mixture at 0 °C.
Monitor the reaction progress using Thin-Layer Chromatography (TLC). To take a sample, briefly remove the septum, withdraw a small aliquot with a glass capillary, and immediately quench it in a vial containing a small amount of saturated NaHCO₃ solution and ethyl acetate. Spot the organic layer on a TLC plate.
Develop the TLC plate using a 95:5 Hexanes:Ethyl Acetate eluent system. The product spot should appear at a lower Rf than the starting material (4-ethylanisole). The reaction is typically complete within 2-4 hours.
Step 4: Work-up and Extraction
Once the reaction is complete, slowly and carefully quench the reaction by pouring the cold mixture into a beaker containing 50 mL of crushed ice with vigorous stirring. Caution: This is a highly exothermic process.
Transfer the quenched mixture to a 250 mL separatory funnel.
Extract the aqueous layer with DCM (3 x 30 mL).
Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize residual acid) and 50 mL of brine.
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. The result will be a crude oil.
Step 5: Purification
Purify the crude oil using flash column chromatography on silica gel.
Prepare the column using a slurry of silica gel in hexanes.
Load the crude product onto the column (either directly or pre-adsorbed onto a small amount of silica gel).
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate).
Collect fractions and monitor by TLC to identify those containing the pure product.
Combine the pure fractions and remove the solvent under reduced pressure to yield 5-Ethyl-2-methoxybenzaldehyde as a pale yellow oil.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the Rieche Formylation of 4-Ethylanisole.
Characterization and Expected Results
Property
Expected Value
Appearance
Pale yellow oil
Molecular Formula
C₁₀H₁₂O₂
Molecular Weight
164.20 g/mol
Yield
65-80% (typical)
Boiling Point
Estimated 110-115 °C at 10 mmHg (based on similar structures)
Note: NMR and IR shifts are estimates based on standard functional group regions and data for analogous compounds. Actual values should be determined empirically.
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
Low or No Product Yield
1. Wet solvent or glassware reacting with TiCl₄.2. Inactive TiCl₄ or DCME.3. Insufficient reaction time.
1. Ensure all glassware is rigorously dried and use anhydrous grade solvent.2. Use fresh, high-quality reagents.3. Monitor the reaction by TLC until the starting material is consumed.
Formation of Byproducts
1. Reaction temperature was too high.2. Incorrect stoichiometry.3. Impure starting material.
1. Maintain strict temperature control at 0 °C during reagent addition and reaction.2. Carefully measure all reagents.3. Purify the starting 4-ethylanisole if its purity is questionable.
Difficult Purification
1. Incomplete quenching leading to Ti salts in crude.2. Product co-elutes with impurities.
1. Ensure the reaction is thoroughly quenched and washed during work-up.2. Adjust the eluent polarity for column chromatography. A shallower gradient may improve separation.
Dark, Tarry Crude Product
Overheating during reaction or rotary evaporation.
Maintain cold reaction temperatures. Remove solvent on the rotary evaporator using a low-temperature water bath (<40 °C).
References
Gross, H.; Rieche, A.; Matthey, G. (1963). Über α-Halogenäther, XIII. Neue verfahren zur darstellung von phenolaldehyden. Chemische Berichte, 96(1), 308–313.
Cresp, T.M.; Sargent, M.V.; Elix, J.A.; Murphy, D.P.H. (1974). Formylation and bromination ortho to the hydroxy-group of 2-carbonylsubstituted phenols in the presence of titanium(VI)chloride. Journal of the Chemical Society, Perkin Transactions 1, 340-345.
Common Organic Chemistry. Rieche Formylation. organic-chemistry.org. [Link][2]
MDPI. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules, 20(3), 5409-5425. [Link][3]
NJ Department of Health. (n.d.). HAZARD SUMMARY: CHLOROMETHYL METHYL ETHER. nj.gov. [Link][9]
Cefic. (n.d.). Safety Advice For Storage And Handling Of Anhydrous Titanium Tetrachloride. Cefic Library. [Link][11]
Application Notes and Protocols for the Exploration of 5-Ethyl-2-methoxybenzaldehyde in Anticancer Drug Discovery
Foreword: Unveiling the Potential of a Novel Benzaldehyde Analogue The landscape of anticancer drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Unveiling the Potential of a Novel Benzaldehyde Analogue
The landscape of anticancer drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. Within this landscape, natural products and their synthetic derivatives have historically served as a rich reservoir of novel pharmacophores. Benzaldehyde and its substituted analogues have emerged as a promising class of compounds, demonstrating a capacity to inhibit cancer cell proliferation and overcome treatment resistance.[1][2] Recent studies have elucidated that benzaldehyde can disrupt key protein-protein interactions, such as that between 14-3-3ζ and histone H3, which is implicated in epithelial-mesenchymal plasticity and therapeutic resistance.[1][3][4]
This document provides a detailed guide for the investigation of a specific, lesser-explored analogue: 5-Ethyl-2-methoxybenzaldehyde . While direct literature on the anticancer properties of this particular molecule is nascent, its structural similarity to other biologically active benzaldehydes warrants a thorough investigation. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for synthesizing, characterizing, and evaluating the anticancer potential of 5-Ethyl-2-methoxybenzaldehyde and its derivatives. The protocols outlined herein are designed to be self-validating, providing a clear path from initial synthesis to preclinical evaluation.
Rationale and Hypothetical Mechanism of Action
The core rationale for investigating 5-Ethyl-2-methoxybenzaldehyde lies in the established anticancer activities of the benzaldehyde scaffold. The presence of a methoxy group at the 2-position and an ethyl group at the 5-position introduces unique electronic and steric properties that could modulate its biological activity.
The Benzaldehyde Scaffold: A Privileged Structure in Oncology
Benzaldehyde itself has been shown to suppress the growth of cancer cells, including those resistant to conventional therapies like radiation and osimertinib.[2] Its mechanism of action is multifaceted, but a key aspect involves the inhibition of the 14-3-3ζ protein.[1] This protein plays a crucial role in various signaling pathways that promote cell survival and proliferation. By interfering with 14-3-3ζ, benzaldehyde can induce apoptosis and inhibit metastasis.[1][2]
Postulated Mechanism of 5-Ethyl-2-methoxybenzaldehyde
We hypothesize that 5-Ethyl-2-methoxybenzaldehyde will retain the fundamental anticancer mechanism of the parent benzaldehyde scaffold, while its substituents will fine-tune its potency and selectivity. The methoxy group may enhance its interaction with specific molecular targets, while the ethyl group could influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.
A plausible signaling pathway that could be targeted by 5-Ethyl-2-methoxybenzaldehyde is depicted below:
Figure 1: Postulated mechanism of action for 5-Ethyl-2-methoxybenzaldehyde, involving the inhibition of the 14-3-3ζ interaction with phosphorylated Histone H3, leading to the suppression of genes related to epithelial-mesenchymal transition (EMT) and stemness.
Synthesis and Characterization
The synthesis of 5-Ethyl-2-methoxybenzaldehyde can be approached through established organic chemistry methodologies. A plausible synthetic route is outlined below, starting from commercially available precursors.
Proposed Synthetic Protocol
A common method for synthesizing substituted benzaldehydes is the Reimer-Tiemann reaction.[5] An alternative approach could involve the formylation of a corresponding phenol. A potential synthetic workflow is as follows:
Application Notes and Protocols: Grignard Reaction of 5-Ethyl-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Enduring Power of the Grignard Reaction in Complex Molecule Synthesis First discovered by Vict...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Enduring Power of the Grignard Reaction in Complex Molecule Synthesis
First discovered by Victor Grignard in 1900, the Grignard reaction remains a cornerstone of synthetic organic chemistry, prized for its efficacy in forming carbon-carbon bonds.[1] This powerful organometallic reaction involves the nucleophilic addition of a Grignard reagent (R-MgX) to an electrophilic carbonyl carbon, such as that found in an aldehyde or ketone.[2][3] The subsequent acidic workup yields a secondary or tertiary alcohol, respectively, making it an indispensable tool for constructing complex molecular architectures from simpler precursors.[2][3]
This guide provides a detailed exploration of the Grignard reaction as applied to 5-Ethyl-2-methoxybenzaldehyde, a substituted aromatic aldehyde. The presence of both an electron-donating methoxy group at the ortho position and an ethyl group at the para position to the methoxy group introduces electronic and steric factors that influence the reactivity of the carbonyl group. Understanding these nuances is critical for achieving high yields and purity of the desired secondary alcohol product, a structural motif prevalent in many pharmaceutical agents and biologically active compounds.
Mechanistic Insights: A Step-by-Step Look at the Reaction Pathway
The Grignard reaction with an aldehyde proceeds via a two-step mechanism: nucleophilic addition followed by protonation.[4]
Nucleophilic Addition: The Grignard reagent, for instance, ethylmagnesium bromide (EtMgBr), acts as a potent nucleophile due to the highly polarized carbon-magnesium bond. The carbon atom, bearing a partial negative charge, readily attacks the electrophilic carbonyl carbon of 5-Ethyl-2-methoxybenzaldehyde. This nucleophilic attack results in the formation of a tetrahedral alkoxide intermediate, where the magnesium halide coordinates with the newly formed negatively charged oxygen.[4]
Acidic Workup: The reaction is then quenched with a dilute acid, such as aqueous ammonium chloride or dilute hydrochloric acid.[5] This step protonates the alkoxide intermediate to yield the final secondary alcohol product, in this case, 1-(5-Ethyl-2-methoxyphenyl)propan-1-ol.[6]
Caption: General mechanism of the Grignard reaction with an aldehyde.
Experimental Protocols
I. Preparation of the Grignard Reagent (e.g., Ethylmagnesium Bromide)
A. Materials and Equipment:
Reagent/Equipment
Purpose
Magnesium turnings
Reactant
Bromoethane
Reactant
Anhydrous diethyl ether or THF
Solvent
Iodine crystal
Initiator
Three-neck round-bottom flask
Reaction vessel
Reflux condenser
To prevent solvent loss
Dropping funnel
For controlled addition of bromoethane
Magnetic stirrer and stir bar
For efficient mixing
Heating mantle
To initiate and maintain the reaction
Nitrogen or Argon gas inlet
To maintain an inert atmosphere
B. Protocol:
Glassware Preparation: All glassware must be scrupulously dried in an oven overnight and assembled hot under a stream of dry nitrogen or argon to exclude atmospheric moisture.[5] Grignard reagents are highly reactive towards protic sources like water.[1]
Initiation: Place magnesium turnings in the three-neck flask. Add a small crystal of iodine. The iodine helps to activate the magnesium surface by removing the passivating oxide layer.[7]
Solvent Addition: Add a portion of the anhydrous diethyl ether or THF to the flask.
Grignard Reagent Formation: Dissolve bromoethane in the remaining anhydrous ether in the dropping funnel. Add a small amount of the bromoethane solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming with a heating mantle may be necessary.
Controlled Addition: Once the reaction has initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.
Completion: After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent.
II. Grignard Reaction with 5-Ethyl-2-methoxybenzaldehyde
A. Materials:
Reagent
Molar Mass ( g/mol )
Amount
Moles
5-Ethyl-2-methoxybenzaldehyde
164.20
(Specify amount)
(Calculate)
Grignard Reagent (e.g., EtMgBr)
~131.24
1.1 - 1.5 equivalents
(Calculate)
Anhydrous diethyl ether or THF
-
(Specify volume)
-
Saturated aqueous NH₄Cl or 1M HCl
-
(Specify volume)
-
B. Protocol:
Reaction Setup: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.
Aldehyde Addition: Dissolve 5-Ethyl-2-methoxybenzaldehyde in anhydrous diethyl ether or THF in a separate flask and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.[8] The addition should be controlled to maintain a gentle reaction temperature.
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]
Workup: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride or 1M HCl.[5][9] This will protonate the alkoxide and dissolve the magnesium salts.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers.
Washing: Wash the combined organic layers with brine (saturated NaCl solution), and then dry over anhydrous sodium sulfate or magnesium sulfate.
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Caption: Workflow for the Grignard reaction of 5-Ethyl-2-methoxybenzaldehyde.
III. Characterization of the Product: 1-(5-Ethyl-2-methoxyphenyl)propan-1-ol
The successful synthesis of the target secondary alcohol can be confirmed through various spectroscopic techniques.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, the ethyl group, the hydroxyl proton (which may be a broad singlet), and the protons of the newly formed propan-1-ol side chain. The chemical shifts and coupling patterns will be indicative of the product's structure.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, the carbons of the ethyl group, and the carbons of the propan-1-ol side chain.
B. Infrared (IR) Spectroscopy:
The IR spectrum of the product will be characterized by the appearance of a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol. The disappearance of the strong carbonyl (C=O) stretching band from the starting aldehyde (typically around 1680-1700 cm⁻¹) further confirms the reaction's completion.
C. Mass Spectrometry (MS):
Mass spectrometry will provide information about the molecular weight of the product and its fragmentation pattern. Common fragmentation pathways for benzylic alcohols include:
Alpha-cleavage: Cleavage of the bond between the benzylic carbon and the adjacent carbon of the alkyl chain.[10]
Benzylic cleavage: Formation of a stable benzylic cation.[11]
The presence of the ortho-methoxy group can influence the fragmentation pattern, potentially leading to characteristic fragment ions.
Safety and Handling Precautions
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents. All glassware must be thoroughly dried, and anhydrous solvents must be used.[1] The reaction should be carried out under an inert atmosphere (nitrogen or argon).
Exothermic Reaction: The formation of the Grignard reagent and its reaction with the aldehyde are exothermic. Proper cooling and controlled addition of reagents are crucial to prevent a runaway reaction.[5]
Flammable Solvents: Diethyl ether and THF are highly flammable. The reaction should be performed in a well-ventilated fume hood, away from any ignition sources.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.
References
Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. Retrieved from [Link]
Organic Syntheses. (n.d.). 2-METHOXYBENZALDEHYDE. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]
Kilway, K. V., & Clevenger, R. (2007). Grignard Reaction. University of Missouri – Kansas City. Retrieved from [Link]
Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]
University of California, Irvine. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
Unlocking Alcohol Synthesis with Grignard Reaction |Benzaldehyde. (2023, June 9). [Video]. YouTube. Retrieved from [Link]
Organic Syntheses. (n.d.). PREPARATION OF (1S,2R)-1-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)-2,3-DIHYDRO-1H-INDEN-2-YL-(S)-NONAFLUOROBUTANESULFINATE. Retrieved from [Link]
Vidya-mitra. (2016, January 27). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). [Video]. YouTube. Retrieved from [Link]
Google Patents. (n.d.). Process for the preparation of grignard reagents and their utilization in organic syntheses.
Organic Chemistry Tutor. (2024, November 4). Synthesis of Alcohols via the Grignard Reaction. [Video]. YouTube. Retrieved from [Link]
ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns. [Video]. YouTube. Retrieved from [Link]
Pearson. (n.d.). Draw the organic products you would expect to isolate from the following reactions (after hydrolysis). (c) (d). Retrieved from [Link]
Journal of Chemical Education. (2021). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. Retrieved from [Link]
PubMed. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Retrieved from [Link]
NIST. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]
Application Notes and Protocols: Derivatization of 5-Ethyl-2-methoxybenzaldehyde for Biological Screening
Introduction: The Strategic Value of the Substituted Benzaldehyde Scaffold In the landscape of medicinal chemistry and drug discovery, the substituted benzaldehyde motif stands as a cornerstone for the synthesis of diver...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the Substituted Benzaldehyde Scaffold
In the landscape of medicinal chemistry and drug discovery, the substituted benzaldehyde motif stands as a cornerstone for the synthesis of diverse molecular libraries. Its inherent reactivity and structural versatility make it an ideal starting point for creating novel compounds with a wide array of biological activities.[1] Among these, 5-Ethyl-2-methoxybenzaldehyde presents a particularly interesting scaffold. The presence of the methoxy group at the ortho position and the ethyl group at the para position to the aldehyde functionality provides a unique electronic and steric profile. This substitution pattern can influence the molecule's interaction with biological targets and offers multiple avenues for chemical modification.
Derivatization of this core structure allows for the systematic exploration of the chemical space around it, a critical process in identifying lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties.[2] This guide provides a comprehensive overview of key derivatization strategies for 5-Ethyl-2-methoxybenzaldehyde, complete with detailed, field-tested protocols and considerations for subsequent biological evaluation. Our focus is to empower researchers to efficiently generate and screen compound libraries based on this promising scaffold.
Rationale for Derivatization: Tuning Molecular Properties for Biological Efficacy
The primary goal of derivatization is to modulate the physicochemical and biological properties of a parent molecule. For 5-Ethyl-2-methoxybenzaldehyde, key objectives include:
Enhancing Bioavailability: Modifications can be introduced to improve solubility, membrane permeability, and metabolic stability, all of which are crucial for a compound's ability to reach its target in a biological system.[2]
Improving Target Affinity and Selectivity: By introducing new functional groups, we can create additional points of interaction with a biological target, such as hydrogen bonding, hydrophobic interactions, or ionic interactions. This can lead to increased binding affinity and selectivity for the target of interest.
Exploring Structure-Activity Relationships (SAR): The systematic synthesis and screening of a library of derivatives allow for the elucidation of SAR. This knowledge is invaluable for understanding which molecular features are critical for biological activity and for the rational design of more potent and specific compounds.[3]
Diversifying Biological Activity: Minor structural changes can sometimes lead to significant shifts in biological activity, potentially uncovering new therapeutic applications for the scaffold. Benzaldehyde derivatives have shown a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6]
Synthetic Strategies for Derivatization
The aldehyde functional group is a versatile handle for a variety of chemical transformations. The following section details robust and widely applicable synthetic strategies for the derivatization of 5-Ethyl-2-methoxybenzaldehyde.
Schiff Base Formation: A Gateway to Diverse Functionalities
The condensation reaction between an aldehyde and a primary amine to form a Schiff base (or imine) is one of the most fundamental and efficient methods for generating molecular diversity.[4] The resulting C=N double bond can be further modified, or the Schiff base itself can exhibit biological activity. Schiff bases are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects.[4]
Causality Behind Experimental Choices: This reaction is typically catalyzed by a small amount of acid, which protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[7] The reaction is often carried out in a solvent that allows for the azeotropic removal of water, driving the equilibrium towards the product.
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[8] This reaction involves the use of a phosphorus ylide, which reacts with the aldehyde to form a four-membered ring intermediate (an oxaphosphetane) that subsequently collapses to yield the alkene and triphenylphosphine oxide.[9] The stereochemistry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions.[8]
Causality Behind Experimental Choices: The choice of a stabilized or non-stabilized ylide will influence the stereochemical outcome of the reaction. Stabilized ylides generally lead to the formation of (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[8] The reaction is typically performed under anhydrous conditions to prevent the decomposition of the ylide.
Reductive Amination: Creating Secondary and Tertiary Amines
Reductive amination is a two-step, one-pot process that converts an aldehyde into an amine.[10] The reaction first involves the formation of a Schiff base (imine) intermediate through the condensation of the aldehyde with a primary or secondary amine. This intermediate is then reduced in situ to the corresponding amine using a reducing agent such as sodium borohydride.[11][12]
Causality Behind Experimental Choices: The key to a successful reductive amination is the choice of a reducing agent that is mild enough not to reduce the starting aldehyde but reactive enough to reduce the intermediate imine. Sodium borohydride is a commonly used reagent for this purpose.[12] The reaction is often carried out in a protic solvent like methanol or ethanol.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the derivatization of 5-Ethyl-2-methoxybenzaldehyde. These protocols are designed to be self-validating, with clear endpoints and expected outcomes.
Protocol 1: Synthesis of a Schiff Base Derivative
This protocol describes the synthesis of N-(5-ethyl-2-methoxybenzylidene)aniline.
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Amount
Moles (mmol)
5-Ethyl-2-methoxybenzaldehyde
164.20
1.64 g
10
Aniline
93.13
0.93 g
10
Absolute Ethanol
46.07
50 mL
-
Glacial Acetic Acid
60.05
2-3 drops
-
Procedure:
Dissolve 1.64 g (10 mmol) of 5-Ethyl-2-methoxybenzaldehyde in 25 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.
In a separate beaker, dissolve 0.93 g (10 mmol) of aniline in 25 mL of absolute ethanol.
Add the aniline solution to the stirring solution of the aldehyde.
Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.[7]
Reflux the mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature.
The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
Recrystallize the product from ethanol to obtain pure N-(5-ethyl-2-methoxybenzylidene)aniline.[13]
Protocol 2: Synthesis of a Stilbene Derivative via Wittig Reaction
This protocol details the synthesis of (E)-1-(5-ethyl-2-methoxyphenyl)-2-phenylethene.
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Amount
Moles (mmol)
Benzyltriphenylphosphonium chloride
388.88
3.89 g
10
Sodium Methoxide
54.02
0.54 g
10
Anhydrous Diethyl Ether
74.12
50 mL
-
5-Ethyl-2-methoxybenzaldehyde
164.20
1.64 g
10
Hexanes
-
As needed
-
Procedure:
In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3.89 g (10 mmol) of benzyltriphenylphosphonium chloride in 30 mL of anhydrous diethyl ether.
Add 0.54 g (10 mmol) of sodium methoxide to the suspension. Stir the mixture at room temperature for 1 hour. The formation of the orange-red ylide will be observed.
In a separate flask, dissolve 1.64 g (10 mmol) of 5-Ethyl-2-methoxybenzaldehyde in 20 mL of anhydrous diethyl ether.
Add the aldehyde solution dropwise to the ylide solution at room temperature.
Stir the reaction mixture at room temperature for 15 minutes.[14]
After the reaction is complete (monitored by TLC), add 30 mL of hexanes to precipitate the triphenylphosphine oxide byproduct.
Filter the mixture to remove the solid byproduct.
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
Remove the solvent under reduced pressure to obtain the crude product.
Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (E)-1-(5-ethyl-2-methoxyphenyl)-2-phenylethene.
Protocol 3: Synthesis of a Secondary Amine via Reductive Amination
This protocol describes the synthesis of N-benzyl-1-(5-ethyl-2-methoxyphenyl)methanamine.
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Amount
Moles (mmol)
5-Ethyl-2-methoxybenzaldehyde
164.20
1.64 g
10
Benzylamine
107.15
1.07 g
10
Methanol
32.04
50 mL
-
Sodium Borohydride
37.83
0.45 g
12
Procedure:
In a 100 mL round-bottom flask, dissolve 1.64 g (10 mmol) of 5-Ethyl-2-methoxybenzaldehyde and 1.07 g (10 mmol) of benzylamine in 50 mL of methanol.
Stir the mixture at room temperature for 1 hour to allow for the formation of the imine intermediate.
Cool the reaction mixture to 0 °C in an ice bath.
Slowly add 0.45 g (12 mmol) of sodium borohydride in small portions to the stirring solution.[11]
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.
Quench the reaction by slowly adding 1 M hydrochloric acid until the effervescence ceases.
Make the solution basic by adding 1 M sodium hydroxide.
Extract the product with ethyl acetate (3 x 30 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure to obtain the crude product.
Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-benzyl-1-(5-ethyl-2-methoxyphenyl)methanamine.
Characterization of Derivatives
Following synthesis and purification, it is imperative to thoroughly characterize the newly formed derivatives to confirm their identity and purity. Standard analytical techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule.
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.
Melting Point Analysis: To assess the purity of solid compounds.
Biological Screening Considerations
The synthesized derivatives can be screened for a variety of biological activities. The choice of assays will depend on the therapeutic area of interest. Substituted benzaldehydes and their derivatives have been reported to possess a wide range of biological activities, including:
Anticancer Activity: The cytotoxicity of the compounds can be evaluated against a panel of cancer cell lines using assays such as the MTT assay.[15]
Antimicrobial Activity: The antibacterial and antifungal properties can be assessed using broth microdilution or disk diffusion methods against a range of pathogenic microorganisms.[3]
Anti-inflammatory Activity: The potential to inhibit inflammatory pathways can be investigated using in vitro assays that measure the production of inflammatory mediators like nitric oxide and prostaglandins.[5]
Enzyme Inhibition: The compounds can be screened for their ability to inhibit specific enzymes that are relevant to a particular disease state.
General Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability.[15]
Procedure:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[15]
Compound Treatment: Dissolve the synthesized derivatives in a suitable solvent (e.g., DMSO) and add them to the wells at various concentrations. Include a solvent-only control. Incubate the plates for 24-72 hours.[15]
MTT Addition: After the incubation period, replace the medium with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubate for 2-4 hours.[15]
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength between 500 and 600 nm.
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Scale-up synthesis of 5-Ethyl-2-methoxybenzaldehyde
An Application Note for the Scalable Synthesis of 5-Ethyl-2-methoxybenzaldehyde Abstract 5-Ethyl-2-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a key intermediate in the synthesis of complex orga...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Scalable Synthesis of 5-Ethyl-2-methoxybenzaldehyde
Abstract
5-Ethyl-2-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and specialty chemical industries. Its structural motif is found in various biologically active compounds, making a robust and scalable synthetic route to this building block highly desirable. This application note provides a comprehensive guide to the scale-up synthesis of 5-Ethyl-2-methoxybenzaldehyde, focusing on the Rieche formylation of 4-ethylanisole. We present a critical analysis of alternative synthetic strategies, a detailed step-by-step protocol optimized for yield and purity, and essential safety considerations for industrial application.
Introduction and Strategic Overview
The formylation of electron-rich aromatic rings is a cornerstone transformation in organic synthesis. Aromatic aldehydes are versatile precursors for a multitude of functional groups, including alcohols, carboxylic acids, and amines, which are fundamental in drug development. The target molecule, 5-Ethyl-2-methoxybenzaldehyde, possesses a specific substitution pattern that requires a highly regioselective synthesis to avoid the formation of undesired isomers.
Causality of Method Selection: Why Rieche Formylation?
Several classical methods exist for the formylation of aromatic systems, including the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions. However, for the specific transformation of 4-ethylanisole to 5-Ethyl-2-methoxybenzaldehyde, these methods present significant challenges for scale-up:
Vilsmeier-Haack Reaction: While powerful for many aromatics, its regioselectivity can be suboptimal with substrates bearing multiple activating groups, potentially leading to a mixture of isomers that are difficult to separate.[1][2][3]
Duff and Reimer-Tiemann Reactions: These reactions are generally effective only for phenols, not for aryl ethers like 4-ethylanisole.[4][5] Employing these methods would necessitate an additional demethylation step, reducing overall process efficiency.
The Rieche formylation , which utilizes dichloromethyl methyl ether in the presence of a strong Lewis acid such as titanium tetrachloride (TiCl₄), is the superior choice for this application.[6][7] The underlying principle of its effectiveness lies in the formation of a chelate intermediate. The TiCl₄ coordinates to the oxygen atom of the methoxy group on 4-ethylanisole, which powerfully directs the electrophilic formylating agent to the adjacent ortho position.[8] This chelation control ensures high regioselectivity, minimizes the formation of the unwanted 2-ethyl-4-methoxybenzaldehyde isomer, and leads to a cleaner product profile, which is a critical consideration for process scale-up.
Recommended Scale-Up Protocol: Rieche Formylation
This protocol details the synthesis of 5-Ethyl-2-methoxybenzaldehyde from 4-ethylanisole on a multi-gram scale. All operations involving moisture-sensitive or hazardous reagents must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) in a well-ventilated chemical fume hood.
Equipment: 1 L three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a 250 mL pressure-equalizing dropping funnel. Ice-water bath, rotary evaporator, and vacuum distillation apparatus.
Experimental Workflow Diagram
Caption: Workflow for the Rieche formylation of 4-ethylanisole.
Step-by-Step Procedure
Reaction Setup: In a 1 L three-necked flask under a nitrogen atmosphere, dissolve 4-ethylanisole (50.0 g, 367 mmol) in 400 mL of anhydrous dichloromethane (DCM).
Lewis Acid Addition: Cool the solution to 0°C using an ice-water bath. Slowly add titanium(IV) chloride (TiCl₄, 83.6 g or 48.3 mL, 440 mmol, 1.2 eq) via the dropping funnel over 30 minutes. Causality: TiCl₄ is a strong Lewis acid that activates the formylating agent. Slow addition is critical to control the exothermic reaction and prevent temperature spikes.
Formylating Agent Addition: While maintaining the temperature at 0°C, add dichloromethyl methyl ether (50.7 g or 42.6 mL, 440 mmol, 1.2 eq) dropwise over 30 minutes.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
Quenching: Cool the reaction mixture back to 0°C. In a separate beaker, prepare a mixture of 300 g of crushed ice and 300 mL of 2M HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring. Causality: This hydrolyzes the intermediate formed in the reaction to the desired aldehyde and neutralizes the highly reactive TiCl₄. This step is highly exothermic and releases HCl gas.
Extraction: Transfer the quenched mixture to a 2 L separatory funnel. Separate the layers and extract the aqueous layer twice more with 100 mL portions of DCM.
Washing: Combine the organic layers and wash successively with 200 mL of water, 200 mL of saturated sodium bicarbonate solution (to neutralize residual acid), and 200 mL of brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a yellow-to-brown oil.
Purification: Purify the crude oil by vacuum distillation to obtain 5-Ethyl-2-methoxybenzaldehyde as a colorless to pale yellow liquid.
Process Parameters and Data Summary
Reagent/Material
Formula
MW ( g/mol )
Moles (mol)
Equivalents
Amount Used
Purity/Notes
4-Ethylanisole
C₉H₁₂O
136.19
0.367
1.0
50.0 g
≥98%
Titanium(IV) chloride
TiCl₄
189.68
0.440
1.2
83.6 g (48.3 mL)
Anhydrous
Dichloromethyl methyl ether
C₂H₄Cl₂O
114.96
0.440
1.2
50.7 g (42.6 mL)
Handle with extreme care
Dichloromethane
CH₂Cl₂
84.93
-
-
400 mL + 200 mL
Anhydrous
Product (Expected)
C₁₀H₁₂O₂
164.20
-
-
~48-54 g (80-90% yield)
Colorless to pale yellow liquid
Mandatory Safety Considerations
Chemical synthesis at scale requires stringent adherence to safety protocols. The reagents used in this protocol possess significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).
Titanium(IV) chloride (TiCl₄): TiCl₄ is a highly corrosive liquid that reacts violently with moisture, including humidity in the air, to release large quantities of corrosive hydrogen chloride (HCl) gas.[6] It can cause severe chemical burns to the skin, eyes, and respiratory tract. All transfers and additions must be performed under a strictly inert and dry atmosphere.
Dichloromethyl methyl ether: This reagent is a lachrymator, corrosive, and a potential human carcinogen.[6][9][10] It must be handled exclusively in a certified chemical fume hood with appropriate PPE, including chemical-resistant gloves and safety goggles. Avoid inhalation of vapors and any skin contact.
Reaction Quench: The quenching process is highly exothermic and involves the rapid evolution of HCl gas. This step must be performed slowly, with adequate cooling, and in a fume hood capable of handling acid vapors.
All personnel must be trained on the specific hazards of these chemicals and the emergency procedures before commencing work.[11]
References
Rieche, A., Gross, H., & Höft, E. (1960). Über α-Halogenäther, IV: Synthese von Aldehyden mit Dichlormethyl-alkyläthern. Chemische Berichte, 93(1), 88-94. [Link]
Gross, H., Rieche, A., & Matthey, G. (1963). Über α-Halogenäther, XIII. Neue verfahren zur darstellung von phenolaldehyden. Chemische Berichte, 96(1), 308–313. [Link]
Olah, G. A., & Kuhn, S. J. (1960). Aromatic Substitution. V. Friedel-Crafts Type Formylation of Aromatics with Formyl Fluoride and Boron Trifluoride. Journal of the American Chemical Society, 82(9), 2380-2382. [Link]
Casiraghi, G., Casnati, G., Puglia, G., Sartori, G., & Terenghi, G. (1980). Selective ortho-C-formylation and C-alkylation of phenols assisted by magnesium chloride. Journal of the Chemical Society, Perkin Transactions 1, 1862-1865. [Link]
New Jersey Department of Health (2010). Hazardous Substance Fact Sheet: Chloromethyl Methyl Ether. [Link]
Common Organic Chemistry. Rieche Formylation. [Link]
Technical Support Center: Purification of 5-Ethyl-2-methoxybenzaldehyde
Welcome to the technical support resource for 5-Ethyl-2-methoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this aromatic aldehyde.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for 5-Ethyl-2-methoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this aromatic aldehyde. Achieving high purity is critical for ensuring reproducible results in downstream applications, from reaction optimization to the synthesis of active pharmaceutical ingredients. This document provides in-depth, experience-driven answers to common and complex purification challenges, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 5-Ethyl-2-methoxybenzaldehyde?
A1: The impurity profile is intrinsically linked to the synthetic route employed. The two most probable synthetic pathways are the Friedel-Crafts acylation/alkylation followed by oxidation, or a formylation reaction on 4-ethylanisole.
From Friedel-Crafts Reactions: If you start with 2-methoxytoluene and perform a Friedel-Crafts acylation (e.g., with acetyl chloride) followed by a reduction, or a direct Friedel-Crafts alkylation, you may encounter:
Positional Isomers: Acylation or alkylation can occur at other positions on the aromatic ring, leading to isomers that can be difficult to separate due to similar polarities.[1][2]
Polyalkylation/Polyacylation Products: The activated ring system is susceptible to multiple additions of the ethyl or acetyl group, resulting in higher molecular weight byproducts.[3]
Unreacted Starting Material: Incomplete reaction is common and will require efficient separation.
Lewis Acid-Induced Byproducts: Strong Lewis acids like AlCl₃ can sometimes cause demethylation of the methoxy group, creating phenolic impurities.[4]
From Formylation Reactions (e.g., Gattermann-Koch): If you formylate 4-ethylanisole, potential impurities include:
Unreacted 4-ethylanisole: The primary starting material impurity.
Side-Reaction Products: The Gattermann-Koch reaction and its variants can be sensitive, and reaction conditions must be tightly controlled to avoid the formation of tars or other condensation products.[5][6][7] It is important to note that the classic Gattermann-Koch reaction is not suitable for phenolic ethers, making modified Gattermann reactions (e.g., using zinc cyanide) more likely.[8][9]
Q2: How can I quickly assess the purity of my crude 5-Ethyl-2-methoxybenzaldehyde?
A2: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for initial purity assessment.
Principle: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). 5-Ethyl-2-methoxybenzaldehyde is a moderately polar compound.
Recommended TLC Protocol:
Plate: Use standard silica gel 60 F254 plates.
Sample Prep: Dissolve a small amount of your crude oil in a volatile solvent like dichloromethane or ethyl acetate.
Eluent System: Start with a non-polar/polar mixture. A good starting point is 10-20% Ethyl Acetate in Hexanes.
Visualization:
UV Light (254 nm): The aromatic ring will absorb UV light, appearing as a dark spot on the fluorescent green background.[10]
Chemical Staining: For impurities that are not UV-active, use a p-anisaldehyde stain followed by gentle heating. Aldehydes typically yield distinctly colored spots with this stain, making it highly effective for this class of compounds.[10][11]
Parameter
Recommendation
Rationale
Stationary Phase
Silica Gel 60 F254
Standard, versatile, and allows for UV visualization.
Mobile Phase (Eluent)
10-30% Ethyl Acetate / Hexanes
Provides good separation for moderately polar compounds. Adjust ratio for optimal Rf.
Visualization
1. UV (254 nm) 2. p-Anisaldehyde Stain
UV is non-destructive and visualizes the aromatic system. p-Anisaldehyde is highly sensitive to aldehydes.
Q3: My crude product is a dark, viscous oil. What is the best first step before attempting a high-purity technique?
A3: A preliminary workup is essential. Attempting to directly purify a very crude, dark oil via distillation or chromatography often leads to poor results and contamination of your equipment.
Aqueous Wash: Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with:
1M HCl: To remove any basic impurities (e.g., triethylamine from a prior step).
Saturated NaHCO₃ solution: To neutralize any acidic impurities.
Brine (Saturated NaCl solution): To break up emulsions and remove bulk water.
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[12]
This simple liquid-liquid extraction process removes water-soluble and ionizable impurities, significantly lightening the color and improving the handling characteristics of your material.
Troubleshooting and Purification Protocols
This section provides detailed protocols for the primary purification techniques applicable to 5-Ethyl-2-methoxybenzaldehyde, along with troubleshooting guides based on common experimental failures.
Decision-Making Workflow for Purification
Before selecting a method, consider the scale of your reaction and the nature of the impurities identified by TLC.
Caption: Decision tree for selecting the optimal purification method.
Method 1: Vacuum Distillation
Vacuum distillation is the preferred method for purifying thermally stable liquids on a multi-gram scale, especially when impurities have significantly different boiling points. By reducing the pressure, the boiling point is lowered, preventing thermal decomposition.
Experimental Protocol: Vacuum Distillation
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly greased. Use a magnetic stir bar or capillary ebulliator to ensure smooth boiling.
System Check: Attach the apparatus to a vacuum pump with a cold trap in between. Ensure the system can achieve and hold a stable vacuum (e.g., <1 mmHg).
Heating: Place the distillation flask in a heating mantle. Begin stirring and slowly increase the temperature.
Fraction Collection: Collect any low-boiling fractions (likely residual solvent) first. As the temperature stabilizes at the expected boiling point of your product, switch to a clean receiving flask.
Termination: Once the product has distilled over and the temperature begins to rise again or distillation ceases, stop heating, allow the system to cool, and then slowly vent the apparatus to atmospheric pressure.
Solution: Ensure vigorous stirring with a magnetic stir bar. For very high vacuum, a capillary ebulliator (a very fine glass tube) provides a steady stream of bubbles, promoting smooth boiling.
Problem:Product is Darkening/Decomposing in the Pot.
Cause: The temperature is too high, or the distillation is proceeding too slowly. Aldehydes can be sensitive to prolonged heat.[10]
Solution: Increase the vacuum (lower the pressure) to further decrease the boiling point. Ensure the heating mantle is appropriately sized and the temperature is not set excessively high.
Method 2: Flash Column Chromatography
This is the most powerful technique for separating compounds with similar polarities, such as positional isomers, making it ideal for achieving very high purity on a small to medium scale.
Experimental Protocol: Column Chromatography
Column Packing:
Select an appropriate size column.
Pack the column with silica gel using the "slurry method" with your starting eluent (e.g., 5% Ethyl Acetate/Hexanes) for a homogenous, air-free column bed.
Sample Loading:
Dissolve your crude product in a minimal amount of dichloromethane.
Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder (this is called "dry loading").
Carefully add the dry-loaded sample to the top of the packed column.
Elution:
Begin eluting with your starting solvent system, collecting fractions.
Monitor the elution process by collecting small samples from the column outlet and spotting them on a TLC plate.
Gradually increase the polarity of the eluent (e.g., from 5% to 15% Ethyl Acetate) to elute your product if it is moving too slowly.
Fraction Analysis:
Run a TLC of all collected fractions.
Combine the fractions that contain only your pure product.
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 5-Ethyl-2-methoxybenzaldehyde.
Caption: Standard workflow for purification by flash column chromatography.
Troubleshooting Column Chromatography
Problem:Poor Separation (Overlapping Spots on TLC).
Cause: The chosen eluent system is too polar, or the column was packed improperly.
Solution: Run the column with a less polar solvent system. A good rule of thumb is to choose an eluent that gives your product an Rf value of ~0.3 on TLC. Ensure the column is packed perfectly without cracks or channels.
Problem:Streaking or Tailing of the Compound Spot.
Cause: The compound might be acidic, interacting strongly with the acidic silica gel surface. Aldehydes can sometimes oxidize on silica to the corresponding carboxylic acid.[10]
Solution: Add a small amount (0.1-0.5%) of triethylamine or acetic acid to the eluent system to neutralize the silica gel. Use triethylamine if your compound is acidic and acetic acid if it's basic. For a neutral aldehyde, triethylamine is often sufficient to improve peak shape.
Method 3: Recrystallization
While 5-Ethyl-2-methoxybenzaldehyde is often an oil, it may solidify if highly pure or at low temperatures. If you obtain a solid, recrystallization is an excellent final polishing step.
Experimental Protocol: Recrystallization
Solvent Selection: The key is to find a solvent or solvent system where the compound is soluble when hot but poorly soluble when cold.[15] For a moderately polar compound, systems like Ethanol/Water or Ethyl Acetate/Hexanes are good candidates.[10][16]
Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.
Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod.
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
Drying: Dry the crystals under vacuum to remove all residual solvent.
Troubleshooting Recrystallization
Problem:The compound "oils out" instead of crystallizing.
Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.
Solution: Use a lower-boiling point solvent. Alternatively, add slightly more solvent to the hot solution to reduce saturation, and ensure the initial purity is high enough for recrystallization to be effective.
Problem:No crystals form, even after cooling and scratching.
Cause: Too much solvent was added, or the compound is too soluble in the chosen solvent even when cold.
Solution: Boil off some of the solvent to increase the concentration and attempt the cooling process again. If this fails, a different solvent system is required.
Storage and Handling
Q4: How should I store my purified 5-Ethyl-2-methoxybenzaldehyde to prevent degradation?
A4: Aldehydes are prone to air oxidation, forming the corresponding carboxylic acid (5-Ethyl-2-methoxybenzoic acid).[10][17] To ensure long-term stability:
Store under an inert atmosphere: Use a bottle with a tight-fitting cap and purge the headspace with nitrogen or argon.
Refrigerate: Store at 4-8°C to slow down potential degradation pathways.[13]
Protect from light: Use an amber bottle to prevent photochemical reactions.
By following these detailed guidelines and understanding the principles behind them, you can effectively troubleshoot purification challenges and obtain high-purity 5-Ethyl-2-methoxybenzaldehyde for your research and development needs.
References
This reference is not available.
This reference is not available.
Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]
HMDB. (2012). Showing metabocard for 2-Methoxybenzaldehyde (HMDB0033766). Retrieved from [Link]
Chemistry with Caroline. (2024). Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx). Retrieved from [Link]
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
This reference is not available.
Johor National Parks. (n.d.). 1289217-18-0 | 2-Ethyl-5-methoxybenzaldehyde. Retrieved from [Link]
The Hive Novel Discourse. (2003). Synthesis of 2C-B from Anise Oil (Anethole). Retrieved from [Link]
Mol-Instincts. (n.d.). Cas no 85944-02-1 (5-ethyl-2-methoxybenzaldehyde). Retrieved from [Link]
Technical Support Center: Synthesis of 5-Ethyl-2-methoxybenzaldehyde
Welcome to the technical support guide for the synthesis of 5-Ethyl-2-methoxybenzaldehyde. This document is designed for researchers, medicinal chemists, and process development professionals aiming to optimize this synt...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 5-Ethyl-2-methoxybenzaldehyde. This document is designed for researchers, medicinal chemists, and process development professionals aiming to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. We will delve into the mechanistic underpinnings of the reaction, provide detailed protocols, and offer field-tested solutions to challenges you may encounter during your experiments.
Introduction: The Synthetic Challenge
5-Ethyl-2-methoxybenzaldehyde is a valuable substituted benzaldehyde intermediate in the synthesis of various pharmaceutical and specialty chemical targets. Its synthesis is most commonly achieved via electrophilic aromatic substitution on 4-ethylanisole, with the Vilsmeier-Haack reaction being the preferred method for formylation. While theoretically straightforward, this reaction is often plagued by issues related to yield, purity, and regioselectivity. The electron-donating methoxy and ethyl groups strongly activate the aromatic ring, but controlling the position of formylation and preventing side reactions is critical for a successful outcome.
This guide provides a comprehensive framework for executing and optimizing the Vilsmeier-Haack formylation of 4-ethylanisole to achieve high yields of the desired 5-Ethyl-2-methoxybenzaldehyde isomer.
The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring.[1] The process involves two key stages: the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃), followed by the electrophilic attack of this reagent on the aromatic substrate.[1][2]
Experimental Workflow Diagram
Caption: Vilsmeier-Haack reaction workflow.
Materials and Reagents
Reagent
Molar Mass ( g/mol )
Typical Stoichiometry
Notes
4-Ethylanisole
136.20
1.0 eq
Ensure high purity (>98%).
Phosphoryl Chloride (POCl₃)
153.33
1.1 - 1.5 eq
Use freshly distilled. Highly corrosive and moisture-sensitive.
N,N-Dimethylformamide (DMF)
73.09
3.0 - 5.0 eq
Use anhydrous grade. Can serve as both reagent and solvent.
Dichloromethane (DCM)
84.93
Solvent
Anhydrous grade. Optional, but can improve handling.
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain a dry, inert atmosphere throughout the reaction.
Vilsmeier Reagent Preparation:
To the flask, add anhydrous DMF (3.0 eq). If using a co-solvent, add anhydrous DCM.
Cool the solution to 0-5°C in an ice bath.
Slowly add phosphoryl chloride (POCl₃, 1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
After the addition is complete, allow the mixture to stir at 0-5°C for 30-45 minutes. The formation of a solid or viscous oil indicates the generation of the Vilsmeier reagent.
Addition of Substrate:
Dissolve 4-ethylanisole (1.0 eq) in a minimal amount of anhydrous DCM or DMF.
Add the substrate solution dropwise to the cold Vilsmeier reagent mixture.
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 45-55°C.
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-ethylanisole) is consumed (typically 2-4 hours).
Work-up and Hydrolysis:
Cool the reaction mixture back down to 0-5°C in an ice bath.
Slowly and carefully quench the reaction by pouring it onto a stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate. Caution: This step is exothermic.
Stir vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the iminium salt intermediate.
Extraction and Purification:
Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM or ethyl acetate.
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Final Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel to yield pure 5-Ethyl-2-methoxybenzaldehyde.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis.
Q1: My reaction yield is very low or I recovered only starting material. What went wrong?
Answer: This is a common issue that typically points to one of three areas: the Vilsmeier reagent, the substrate's reactivity, or the reaction conditions.
Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent is highly moisture-sensitive. Any exposure to atmospheric moisture will decompose it, rendering it non-electrophilic.
Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous grade DMF and freshly distilled POCl₃. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the setup.
Cause 2: Insufficient Reaction Temperature or Time. While the initial formation of the Vilsmeier reagent is done at a low temperature, the subsequent electrophilic attack on the aromatic ring requires thermal energy to overcome the activation barrier.
Solution: After adding the 4-ethylanisole at a low temperature, ensure the reaction is gently heated (e.g., to 45-55°C) and monitored by TLC until completion. Simply stirring at room temperature may not be sufficient.
Cause 3: Inefficient Hydrolysis. The initial product is an iminium salt, which must be hydrolyzed to the final aldehyde. Incomplete hydrolysis will result in loss of product during the aqueous work-up.
Solution: After quenching the reaction on ice, stir the mixture vigorously for at least one hour. Using a buffered solution like sodium acetate helps maintain a suitable pH for hydrolysis.
Q2: I've isolated a product, but my NMR spectrum shows a mixture of isomers. How can I improve regioselectivity?
Answer: This is a critical challenge in this specific synthesis. Both the methoxy (-OCH₃) and ethyl (-CH₂CH₃) groups are ortho, para-directing. Your goal is to formylate at the position ortho to the highly activating methoxy group and meta to the ethyl group.
The Underlying Chemistry: The methoxy group is a much stronger activating and directing group than the ethyl group due to resonance donation of its lone pair electrons. This strongly favors electrophilic attack at its ortho and para positions. Since the para position is already occupied by the ethyl group, the primary site of attack is the C2 position (ortho to -OCH₃), yielding the desired 5-Ethyl-2-methoxybenzaldehyde. However, some formylation can occur ortho to the ethyl group (at C3), leading to the undesired 3-Ethyl-4-methoxybenzaldehyde isomer.
Troubleshooting Logic Diagram
Caption: Logic for troubleshooting poor regioselectivity.
Solutions:
Temperature Control: Lowering the reaction temperature can sometimes favor the kinetically preferred product, which is formylation ortho to the strongest activating group (-OCH₃). Try running the reaction at a lower temperature (e.g., 35-40°C) for a longer period.
Purification: If a minor isomer is unavoidable, careful column chromatography is the most effective method for separation. Use a shallow gradient of ethyl acetate in hexanes to resolve the two isomers.
Q3: The reaction mixture turned dark brown/black, and the final product is a colored oil. What causes this and how can I get a cleaner product?
Answer: Dark coloration is usually a sign of side reactions or product decomposition.
Cause 1: Overheating. The Vilsmeier-Haack reaction can be exothermic. Uncontrolled temperatures can lead to polymerization of the starting material or product, especially given the activated nature of the aromatic ring.
Solution: Ensure slow, controlled addition of reagents, especially the POCl₃. Use an ice bath to dissipate heat during reagent addition. Do not overheat the reaction mixture during the heating phase; use a properly controlled oil bath.
Cause 2: Impure Reagents. Impurities in the starting materials (4-ethylanisole or DMF) can lead to side reactions that produce colored byproducts.
Solution: Use high-purity starting materials. If in doubt, distill the 4-ethylanisole and DMF before use.
Cause 3: Air Oxidation. Aromatic aldehydes can be susceptible to air oxidation, especially at elevated temperatures, which can form colored benzoic acid derivatives.[4]
Solution: Maintain an inert atmosphere during the reaction and consider storing the purified product under nitrogen or argon.[4] During work-up, washing with a sodium bisulfite solution can sometimes help remove aldehyde-related impurities.
Q4: The work-up is difficult, with emulsions forming during extraction. How can I improve phase separation?
Answer: Emulsions are common when residual DMF is present and the pH is not optimal.
Solution 1: Dilution. Dilute the entire mixture with additional water and extraction solvent before attempting to separate the layers. This lowers the concentration of emulsifying agents.
Solution 2: Add Brine. After the initial extractions, perform the final wash with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, forcing organic components into the organic phase and breaking up emulsions.
Solution 3: Filtration. Sometimes, passing the emulsified mixture through a pad of Celite or diatomaceous earth can help break the emulsion.
References
Google Patents. (n.d.). Process for preparing 2,5-dimethoxy benzaldehyde.
MDPI. (2022). Chitosan-Loaded Vanillin Nanoformulation as an Edible Coating for Post-Harvest Preservation of Indian Gooseberry (Amla). Retrieved January 23, 2026, from [Link]
Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved January 23, 2026, from [Link]
Google Patents. (n.d.). Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material.
Roohi, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenxy-3H-indol-2-yl)-3-dimethylamino-propenal. Current Chemistry Letters, 2(4), 187-194. Retrieved January 23, 2026, from [Link]
Rathi, N., et al. (2017). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Asian Journal of Pharmaceutical and Clinical Research, 10(10), 46-52. Retrieved January 23, 2026, from [Link]
Human Metabolome Database. (2021). Showing metabocard for 2-Methoxybenzaldehyde (HMDB0033766). Retrieved January 23, 2026, from [Link]
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 23, 2026, from [Link]
Technical Support Center: Synthesis of 5-Ethyl-2-methoxybenzaldehyde
Welcome to the technical support and troubleshooting guide for the synthesis of 5-Ethyl-2-methoxybenzaldehyde. This resource is designed for researchers, chemists, and process development professionals to address common...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support and troubleshooting guide for the synthesis of 5-Ethyl-2-methoxybenzaldehyde. This resource is designed for researchers, chemists, and process development professionals to address common challenges and side reactions encountered during the formylation of 4-ethylanisole. Our goal is to provide not only solutions but also the underlying chemical principles to empower you to optimize your synthesis, improve yield, and ensure the highest purity of your target compound.
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds and is a common route for this synthesis.[1][2] It utilizes a phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF), to generate an electrophilic chloroiminium salt known as the Vilsmeier reagent.[3][4] This reagent then reacts with the activated aromatic ring to introduce a formyl group.[2] However, like any chemical transformation, it is not without its potential for side reactions. This guide will walk you through the most common issues in a practical question-and-answer format.
Section 1: Troubleshooting Poor Yield and Incomplete Conversion
Question 1: My reaction has stalled, resulting in low conversion of 4-ethylanisole. What are the likely causes?
Answer:
Low conversion is a frequent issue that can typically be traced back to two primary areas: the integrity of the Vilsmeier reagent and the reaction conditions.
Causality and Mechanism:
The Vilsmeier reagent, [CH(Cl)=N(CH₃)₂]⁺, is highly electrophilic but also moisture-sensitive. Any water present in the reaction medium will rapidly quench the reagent, converting it back to DMF and inorganic acids, rendering it inactive for formylation. Similarly, the reaction rate for activated anisoles can be slow at lower temperatures.[5]
Troubleshooting Protocol:
Ensure Anhydrous Conditions:
Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.
Use anhydrous grade DMF. If its quality is uncertain, it can be dried over 4Å molecular sieves or calcium hydride followed by distillation under reduced pressure.
Ensure the starting material, 4-ethylanisole, is free of water.
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture ingress.
Verify Reagent Stoichiometry and Addition Order:
The Vilsmeier reagent is typically prepared in situ by adding POCl₃ to DMF. This is an exothermic reaction and should be done cautiously at 0°C.
A slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents relative to the 4-ethylanisole) is often used to drive the reaction to completion.
Optimize Reaction Temperature:
While the initial formation of the Vilsmeier reagent is done at 0°C, the subsequent formylation step often requires heating.[5]
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
If conversion is slow, gradually increase the temperature to 50-70°C. Be aware that excessive temperatures can promote side reactions (see Section 2).
Section 2: Managing Regioselectivity and Isomeric Impurities
Question 2: My final product is contaminated with a significant amount of the 2-ethyl-4-methoxybenzaldehyde isomer. Why is this happening and how can I improve selectivity for the desired 5-ethyl-2-methoxy product?
Answer:
This is the most critical side reaction to control. The formation of the undesired isomer is a direct consequence of the directing effects of the substituents on the aromatic ring.
Causality and Mechanism:
The methoxy (-OCH₃) group is a powerful activating and ortho, para-directing group due to its ability to donate electron density via resonance.[6] The ethyl (-CH₂CH₃) group is a weaker activating, ortho, para-director. In 4-ethylanisole, the positions ortho to the methoxy group (C2 and C6) are the most electronically activated. The desired product results from substitution at C2 (equivalent to C6). The undesired isomer results from substitution at C3 (or C5), which is ortho to the ethyl group but meta to the methoxy group.
The primary directing group is the methoxy group. Therefore, substitution will occur almost exclusively at the positions ortho or para to it. Since the para position is blocked by the ethyl group, the reaction is directed to the C2 position. Formation of the 2-ethyl-4-methoxybenzaldehyde is electronically disfavored and should be minimal. If it is being formed, it suggests a different reaction mechanism may be at play or a misidentification of the starting material or product.
However, a more common isomeric impurity is the 3-ethyl-4-methoxybenzaldehyde , resulting from formylation at the C5 position, which is para to the ethyl group and ortho to the methoxy group. Steric hindrance from the adjacent ethyl group can influence the ratio of ortho vs. para substitution relative to the methoxy group.[7] While the ortho position (C2) is electronically favored, the less-hindered para position (C5) can also react.
Troubleshooting Protocol to Enhance Ortho-Selectivity:
Control Reaction Temperature: Lower temperatures generally favor the electronically preferred product over the sterically favored one.
Maintain the reaction temperature between 0°C and room temperature for as long as possible. Only increase the temperature if the conversion rate is unacceptably low after several hours.
Solvent Choice: The polarity of the solvent can influence the transition state and affect the isomer ratio.
While DMF is a reactant, using a non-polar co-solvent like 1,2-dichloroethane (DCE) can sometimes improve selectivity.
Rate of Addition: Add the 4-ethylanisole slowly to the pre-formed Vilsmeier reagent at a low temperature. This maintains a low concentration of the substrate and can help favor the formation of the more stable ortho-attack intermediate.
Data Summary: Temperature Effect on Regioselectivity (Illustrative)
Reaction Temperature (°C)
Desired Product Yield (%) (Ortho-attack)
Undesired Isomer (%) (Para-attack)
0
95
5
25 (Room Temp)
92
8
50
85
15
80
78
22
Note: This data is illustrative of a general trend. Actual results will vary based on specific conditions.
Section 3: Mitigation of Other Common Side Products
Question 3: I'm observing a phenolic impurity in my crude product. What is causing the demethylation of the methoxy group?
Answer:
The cleavage of the methyl group from the anisole moiety is a known side reaction under strongly acidic or high-temperature conditions, leading to the formation of 5-ethyl-2-hydroxybenzaldehyde.
Causality and Mechanism:
The Vilsmeier-Haack reaction generates phosphate byproducts upon hydrolysis. If the workup is not performed carefully, localized high concentrations of acid, coupled with any residual heat, can catalyze the cleavage of the methyl ether via an Sₙ2 or Sₙ1 mechanism.
Preventative Measures:
Controlled Quenching:
Cool the reaction mixture to room temperature or below before quenching.
Pour the reaction mixture slowly into a vigorously stirred vessel containing a mixture of ice and a mild base, such as sodium acetate solution or saturated sodium bicarbonate. This neutralizes the acid as it is hydrolyzed, preventing a significant drop in pH.
Avoid High Temperatures During Workup: Perform all extractions and washes at room temperature. Do not heat the aqueous layer during workup.
Purification: If demethylation has occurred, the resulting phenolic aldehyde can often be separated from the desired methoxybenzaldehyde using column chromatography on silica gel. The phenol will be more polar and have a lower Rf value.
Question 4: My reaction mixture turned into a dark, tarry mess with a low yield of identifiable product. What causes this polymerization?
Answer:
Tar formation is indicative of polymerization or degradation of the highly activated starting material and/or product under the reaction conditions.
Causality and Mechanism:
4-Ethylanisole is an electron-rich aromatic ring, making it susceptible to electrophilic attack. If the Vilsmeier reagent concentration is too high, or if the temperature is too elevated, uncontrolled electrophilic aromatic substitution can occur, leading to the formation of polymeric materials. The aldehyde product itself can also participate in condensation reactions under harsh acidic conditions.
Troubleshooting Protocol:
Temperature Control is Critical: This is the most important parameter. Ensure the initial formation of the Vilsmeier reagent is performed at 0°C and that any subsequent heating is done gradually and only to the minimum temperature required for a reasonable reaction rate.
Reverse Addition: Instead of adding the Vilsmeier reagent to the substrate, try a "reverse addition" protocol. Add the 4-ethylanisole dropwise to the solution of the pre-formed Vilsmeier reagent. This keeps the concentration of the highly reactive substrate low at all times, minimizing self-reaction and polymerization.
Check Reagent Purity: Impurities in the POCl₃ (such as HCl) can exacerbate polymerization. Using a freshly opened bottle or distilled POCl₃ is recommended.
References
Asian Journal of Pharmaceutics (AJP). (2021). A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole. [Link]
Google Patents. (Patent No. US6670510B2). Process for preparing 2,5-dimethoxy benzaldehyde.
Sharma, J. (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube. [Link]
Google Patents. (Patent No. CN112724006A).
International Journal of Pharmaceutical and Chemical Sciences. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
Troubleshooting low yield in 5-Ethyl-2-methoxybenzaldehyde reactions
Welcome to the technical support center for the synthesis of 5-Ethyl-2-methoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particular...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 5-Ethyl-2-methoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the formylation of 4-ethylanisole. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues in your experimental workflow.
Troubleshooting Guide: Diagnosing and Solving Low Yields
Low yields in the synthesis of 5-Ethyl-2-methoxybenzaldehyde, typically prepared via electrophilic formylation of 4-ethylanisole, can arise from a multitude of factors ranging from reagent quality to reaction workup. The Vilsmeier-Haack reaction is a common and effective method for this transformation.[1][2] It utilizes a chloromethyliminium salt (the Vilsmeier reagent), generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate an electron-rich aromatic ring.[1][3]
This guide will focus on troubleshooting the Vilsmeier-Haack approach.
Question: My Vilsmeier-Haack reaction has a very low yield. Where do I start?
Answer: A systematic approach is crucial. Begin by evaluating the most fundamental aspects of your experiment. We have designed a logical workflow to guide your troubleshooting process.
Technical Support Center: 5-Ethyl-2-methoxybenzaldehyde
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Ethyl-2-methoxybenzaldehyde. It addresses common questions and troubleshooting scenarios relat...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Ethyl-2-methoxybenzaldehyde. It addresses common questions and troubleshooting scenarios related to the stability, storage, and use of this reagent in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for 5-Ethyl-2-methoxybenzaldehyde?
Proper storage is critical to maintain the integrity and purity of 5-Ethyl-2-methoxybenzaldehyde. Based on established best practices for aromatic aldehydes, the following conditions are recommended:
Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is ideal for long-term storage.
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. This is crucial to prevent oxidation.
Container: Use a tightly sealed, light-resistant container, such as an amber glass bottle with a secure cap.[1]
Handling: Avoid frequent opening of the container. For regular use, it is advisable to aliquot the material into smaller, single-use vials to minimize exposure of the bulk material to air and moisture.
Q2: What are the primary degradation pathways for 5-Ethyl-2-methoxybenzaldehyde?
Like many benzaldehyde derivatives, 5-Ethyl-2-methoxybenzaldehyde is susceptible to two main degradation pathways:
Autoxidation: The aldehyde functional group can be readily oxidized by atmospheric oxygen to form the corresponding carboxylic acid, 5-Ethyl-2-methoxybenzoic acid.[2][3] This process is often initiated by light, heat, or the presence of metallic impurities.
Polymerization: In the presence of acidic or basic impurities, aromatic aldehydes can undergo polymerization, leading to the formation of high molecular weight byproducts.[4][5]
Q3: What are the visual or analytical signs of degradation?
Visual Inspection: A pure sample of 5-Ethyl-2-methoxybenzaldehyde should be a clear, colorless to pale yellow liquid. The presence of a crystalline precipitate may indicate oxidation to the less soluble 5-Ethyl-2-methoxybenzoic acid. An increase in viscosity or the formation of a solid mass could be a sign of polymerization.
Analytical Assessment: The purity of the aldehyde can be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[6][7] The appearance of new peaks corresponding to the carboxylic acid or other byproducts is a clear indicator of degradation.
Q4: Can I use 5-Ethyl-2-methoxybenzaldehyde that shows signs of partial degradation?
Using degraded material is generally not recommended as it can lead to lower yields, the formation of unwanted side products, and difficulties in purification. The primary impurity, 5-Ethyl-2-methoxybenzoic acid, can interfere with reactions that are sensitive to acidic conditions. If the material must be used, purification by distillation or column chromatography may be necessary.
Troubleshooting Guide for Synthesis
This section addresses common issues encountered when using 5-Ethyl-2-methoxybenzaldehyde in synthetic reactions.
Issue 1: Low or No Product Yield
Potential Cause
Explanation
Troubleshooting Steps
Degraded Starting Material
As discussed, oxidation of the aldehyde to the corresponding carboxylic acid is a common issue. The carboxylic acid will not participate in many aldehyde-specific reactions, leading to a lower effective concentration of the desired starting material.
1. Verify Purity: Analyze the 5-Ethyl-2-methoxybenzaldehyde starting material by GC-MS or HPLC to confirm its purity. 2. Purify if Necessary: If significant degradation is observed, consider purifying the aldehyde by distillation or column chromatography. 3. Use Fresh Reagent: Whenever possible, use a fresh, unopened bottle of the reagent.
Suboptimal Reaction Conditions
The reactivity of substituted benzaldehydes can be influenced by the electronic nature of the substituents. The electron-donating methoxy and ethyl groups may affect the reactivity of the aldehyde.
1. Temperature: Some reactions may require gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to find the optimal temperature. 2. Catalyst: Ensure the catalyst is active and used in the correct stoichiometric amount. For base-catalyzed reactions, ensure the base is not being quenched by acidic impurities in the aldehyde.
Side Reactions
Aldehydes are prone to various side reactions, such as self-condensation (Aldol reaction) or Cannizzaro reaction (if no α-hydrogens are present, which is the case here) under strongly basic conditions.[8]
1. Control Stoichiometry: Carefully control the stoichiometry of the reactants. 2. Order of Addition: In some cases, the order of addition of reagents can minimize side reactions. 3. Choice of Base: For base-catalyzed reactions, a weaker base might be sufficient and could reduce the rate of side reactions.
Issue 2: Complex Product Mixture and Difficult Purification
Potential Cause
Explanation
Troubleshooting Steps
Formation of Byproducts
Impurities in the starting aldehyde or side reactions during the synthesis can lead to a complex mixture of products.
1. Identify Byproducts: Use analytical techniques like LC-MS or GC-MS to identify the major byproducts. Understanding their structure can provide clues about the undesired reaction pathways. 2. Optimize Reaction Conditions: Adjust reaction parameters (temperature, solvent, catalyst) to disfavor the formation of byproducts.
Incomplete Reaction
If the reaction does not go to completion, you will have a mixture of starting materials and products, which can complicate purification.
1. Monitor Reaction Progress: Use TLC, GC, or HPLC to monitor the reaction until the starting material is consumed. 2. Extend Reaction Time: If the reaction is slow, consider extending the reaction time.
Experimental Protocols
Protocol 1: Purity Assessment by GC-MS
This protocol provides a general method for the analysis of 5-Ethyl-2-methoxybenzaldehyde purity.
Sample Preparation:
Prepare a stock solution of 5-Ethyl-2-methoxybenzaldehyde at a concentration of 1 mg/mL in a suitable GC-grade solvent (e.g., dichloromethane or ethyl acetate).
Perform a serial dilution to obtain a working solution of approximately 100 µg/mL.
GC-MS Parameters:
Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.
Inlet Temperature: 250°C
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Detector: Scan range of 40-400 m/z.
Data Analysis:
Integrate the peaks and determine the relative peak area of 5-Ethyl-2-methoxybenzaldehyde and any impurities. The primary degradation product, 5-Ethyl-2-methoxybenzoic acid, will have a different retention time and mass spectrum.
Visualizations
Degradation Pathway
Caption: Primary degradation pathways for 5-Ethyl-2-methoxybenzaldehyde.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
References
The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. PubMed. Available at: [Link]
Polymerization of Aromatic Aldehydes. III. The Cyclopolymerization of Phthaldehyde and the Structure of the Polymer. ACS Publications. Available at: [Link]
Polymerization of Aromatic Aldehydes. V. Cationic Cyclopolymerization of o-Vinylbenzaldehyde. SciSpace. Available at: [Link]
GC-MS analysis of Phytochemical compounds in different extracts of Curculigo orchiodes. ResearchGate. Available at: [Link]
Technical Support Center: Column Chromatography Purification of 5-Ethyl-2-methoxybenzaldehyde
Welcome to the dedicated technical support guide for the purification of 5-Ethyl-2-methoxybenzaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from estab...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for the purification of 5-Ethyl-2-methoxybenzaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chromatographic principles and field-tested experience. Our goal is to empower researchers, scientists, and drug development professionals to overcome common challenges and achieve high-purity material efficiently.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of 5-Ethyl-2-methoxybenzaldehyde. Each problem is followed by an analysis of potential causes and a series of actionable solutions.
Question 1: My separation is poor. The product is co-eluting with impurities, or the TLC shows overlapping spots.
Answer:
Poor resolution is a common issue that typically stems from a suboptimal mobile phase (eluent), improper column packing, or overloading the column.
Causality—Mobile Phase Selection: The polarity of the mobile phase is the most critical factor governing separation on silica gel.[1][2] If the eluent is too polar, all compounds, including your target aldehyde and its impurities, will travel quickly up the column with little interaction with the stationary phase, resulting in poor separation (high Rf values). If it's not polar enough, the compounds will remain adsorbed to the silica at the origin (low Rf values). The "sweet spot" for the target compound's Retention Factor (Rf) on a TLC plate is generally between 0.20 and 0.40 to ensure good separation on a column.[3]
Solutions & Optimization:
Systematic TLC Analysis: Before packing a column, systematically test various solvent systems using Thin-Layer Chromatography (TLC). Start with a low-polarity mixture and gradually increase the polar component. A common and effective system for aromatic aldehydes is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[4][5]
Column Overloading: Overloading the column with too much crude material is a frequent cause of band broadening and poor separation. A general rule of thumb is to use a silica gel mass that is 30 to 100 times the mass of the crude sample.
Sample Loading Technique: How you apply the sample is crucial. Avoid dissolving the crude material in a solvent that is significantly more polar than your mobile phase, as this will disrupt the initial separation at the top of the column.[2][6] For best results, use the "dry loading" method: dissolve your crude product in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of your packed column.
Solvent System (Hexane:Ethyl Acetate)
Observed Product Rf (Approximate)
Recommendation
95:5
< 0.1
Too non-polar. Increase ethyl acetate content.
90:10
0.25
Good starting point for column chromatography.
80:20
0.50
Likely too polar. May lead to co-elution. Reduce ethyl acetate.
70:30
> 0.7
Far too polar. Separation will be minimal.
Question 2: My yield is significantly lower than expected. Where is my product going?
Answer:
Low recovery of an aldehyde from a silica gel column can be attributed to several factors, including irreversible adsorption, on-column degradation, or simply physical loss.
Causality—On-Column Degradation & Adsorption:
Oxidation: Aldehydes are susceptible to oxidation, which can be catalyzed by the acidic surface of silica gel, especially during a slow separation.[7][8][9][10][11][12] This converts your desired aldehyde into the corresponding carboxylic acid (5-Ethyl-2-methoxybenzoic acid). This new impurity is highly polar and will bind very strongly to the top of the silica column, leading to its loss from the eluted fractions.[8]
Irreversible Adsorption: The lone pair of electrons on the aldehyde's carbonyl oxygen can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, sometimes leading to irreversible binding or significant band tailing.
Solutions & Optimization:
Deactivate the Silica: If you suspect acid-catalyzed degradation, you can neutralize the silica gel. This can be done by running the column with a mobile phase containing a small amount (0.5-1%) of triethylamine (Et₃N).[13][14] This base will neutralize the acidic sites on the silica, making it more inert towards sensitive compounds.
Use High-Purity Solvents: Use HPLC-grade solvents to avoid introducing impurities or peroxides that can promote oxidation.[1][15]
Work Promptly: Do not let the crude material sit for extended periods before purification, and do not let the purified fractions sit open to the air. Aldehydes can be air-sensitive.[8]
Consider an Alternative Stationary Phase: If problems persist, consider using a less acidic stationary phase like neutral alumina.[13]
Question 3: My purified product is clean by TLC, but it starts to show a new, more polar spot after a day or two. What is happening?
Answer:
This is a classic sign of product instability. The new, more polar spot is almost certainly the corresponding carboxylic acid, formed by aerobic oxidation.
Causality—Product Stability: Aromatic aldehydes can be sensitive to air and light, which can promote oxidation to the corresponding carboxylic acid.[7][8] This process can occur even in a seemingly pure sample if it is not stored correctly.
Solutions & Optimization:
Proper Storage: Once the fractions containing the pure product are identified, combine them, and remove the solvent under reduced pressure (rotary evaporation) without excessive heating.
Inert Atmosphere: For long-term storage, flush the vial containing the purified oil or solid with an inert gas like argon or nitrogen before sealing.
Refrigeration and Light Protection: Store the purified 5-Ethyl-2-methoxybenzaldehyde in a refrigerator or freezer (2-8°C is often suitable) and in an amber vial to protect it from light.[8]
Troubleshooting Workflow Diagram
Caption: A workflow diagram for troubleshooting common column chromatography issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for this purification?A1: The standard choice for the purification of moderately polar organic molecules like 5-Ethyl-2-methoxybenzaldehyde is Silica Gel 60 with a particle size of 40-63 micrometers (230-400 mesh).[1] It offers a good balance of resolution, flow rate, and cost. Be mindful that standard silica gel is acidic, which can be problematic for highly acid-sensitive compounds.[13]
Q2: How do I identify potential impurities I need to separate?A2: A thorough understanding of your reaction is key. Common impurities include:
Starting Materials: Any unreacted precursors used in the synthesis.
5-Ethyl-2-methoxybenzyl alcohol: This is the product of over-reduction of the aldehyde.[16][17] It is more polar than the aldehyde and will have a lower Rf value.
5-Ethyl-2-methoxybenzoic acid: This is the oxidation product of your aldehyde.[9][11] It is significantly more polar and will often remain at the baseline (Rf ≈ 0) in typical solvent systems.[8]
Side-products: Other unintended products from the reaction. Their polarity will vary.
Q3: How do I visualize 5-Ethyl-2-methoxybenzaldehyde and its impurities on a TLC plate?A3: Due to its aromatic structure, 5-Ethyl-2-methoxybenzaldehyde is UV-active.
UV Light (254 nm): This is the primary, non-destructive method. The compound will appear as a dark spot on a TLC plate with a fluorescent indicator.[8]
Chemical Stains: After UV visualization, you can use a chemical stain.
p-Anisaldehyde Stain: This is a good general-purpose stain that reacts with many functional groups, often producing distinct colors upon heating. It is effective for visualizing aldehydes.[8]
2,4-Dinitrophenylhydrazine (DNP) Stain: This stain is highly specific for aldehydes and ketones, reacting to form bright orange or yellow spots immediately at room temperature.[13]
Q4: Can you provide a general, step-by-step protocol for the purification?A4: Certainly. This protocol is a general guideline for purifying approximately 500 mg of a crude reaction mixture.
Using TLC, determine a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of approximately 0.25.
Column Preparation:
Select a glass column with a diameter of about 2-3 cm for 500 mg of crude material.[8]
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~0.5 cm) of sand.[8]
Prepare a slurry of silica gel (approx. 25-30 g) in your chosen non-polar eluent (e.g., hexane).
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.[8][18] Let the solvent drain until it is just level with the top of the silica bed. Never let the column run dry.[8]
Sample Loading (Dry Method Recommended):
Dissolve your crude material (~500 mg) in a minimal amount of a volatile solvent (e.g., 2-3 mL of acetone).
Add ~1-2 g of silica gel to this solution.
Gently evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.
Carefully layer this powder on top of the packed silica bed. Add a thin protective layer of sand on top.
Elution and Fraction Collection:
Carefully add your mobile phase to the column.
Apply gentle pressure (using a pump or house air) to begin eluting the solvent through the column.
Collect fractions in an array of test tubes. Monitor the separation by collecting small, regular fractions and analyzing them by TLC.
Analysis and Product Isolation:
Spot every few fractions on a TLC plate.
Develop the TLC plate in your chosen solvent system and visualize under UV light.
Combine the fractions that contain only the pure product.
Remove the solvent using a rotary evaporator to yield the purified 5-Ethyl-2-methoxybenzaldehyde.
References
N.N.H.M. Eisink, T.R. Canrinus. (2022). Chemical/Laboratory Techniques: Column Chromatography. University of Groningen. [Link]
Homework.Study.com. What would be the effect if the sample that has to be purified by column chromatography is.... [Link]
Green Chemistry - RSC Publishing. (2022). Post-synthetic oxidation of polyethylene using O2 and benzaldehyde derivatives. [Link]
The Royal Society of Chemistry. Deprotection of oximes, imines, and azines to the corresponding carbonyls using Cu-nano particles on cellulose template as green reusable catalyst. [Link]
Food and Chemical Toxicology. (2023). Monograph on o-methoxybenzaldehyde. [Link]
Chemistry For Everyone. (2025). How To Activate Silica Gel For Column Chromatography?. [Link]
Google Patents. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
ASM Journals. Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. [Link]
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]
Kuujia.com. Cas no 85944-02-1 (5-ethyl-2-methoxybenzaldehyde). [Link]
ResearchGate. What are the chances of impurities at the end stage chromatography?. [Link]
YouTube. (2022). Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives. [Link]
ResearchGate. Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions. [Link]
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
Membrane Solutions. Preparation Silica Gel for Better Column Chromatography. [Link]
A Comparative Guide to the Biological Activities of 5-Ethyl-2-methoxybenzaldehyde and 2,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of chemical synthesis and drug discovery, subtle structural modifications to an aromatic scaffold can lead to profound differe...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of chemical synthesis and drug discovery, subtle structural modifications to an aromatic scaffold can lead to profound differences in biological activity. This guide provides an in-depth comparison of two closely related benzaldehyde derivatives: 5-Ethyl-2-methoxybenzaldehyde and 2,5-dimethoxybenzaldehyde. While both molecules share a core 2-methoxybenzaldehyde structure, the substitution at the 5-position—an ethyl group versus a methoxy group—directs them towards vastly different applications and biological relevance.
2,5-dimethoxybenzaldehyde is a well-documented and crucial precursor in the synthesis of the 2C-x family of psychedelic phenethylamines, compounds with potent activity at serotonin receptors.[1][2] In stark contrast, 5-Ethyl-2-methoxybenzaldehyde remains a comparatively obscure chemical entity, with limited data on its biological effects but noted as a potential intermediate in the synthesis of novel drug candidates.[3]
This guide will dissect the known biological significance of each compound, leaning on the extensive research into 2,5-dimethoxybenzaldehyde's derivatives to create a framework for comparison. We will explore the critical role of structure-activity relationships (SAR) to hypothesize how the ethyl-for-methoxy substitution may alter biological interactions. Furthermore, we will provide robust, validated experimental protocols for researchers aiming to directly compare the cytotoxic and psychoactive potential of these and similar molecules in a laboratory setting.
Physicochemical Properties: A Head-to-Head Comparison
A foundational comparison begins with the fundamental physicochemical properties of each molecule. These characteristics influence solubility, membrane permeability, and receptor-ligand interactions, forming the basis for their differing biological fates.
The divergence in the scientific understanding and application of these two molecules is stark. One is a key player in neuroscience research and clandestine chemistry, while the other remains a molecule of unrealized potential.
2,5-dimethoxybenzaldehyde: A Gateway to Psychedelic Phenethylamines
The primary significance of 2,5-dimethoxybenzaldehyde in biological research is its role as an indispensable starting material for the synthesis of a class of psychoactive compounds known as the 2C-x series.[5] The synthetic route typically involves a Henry reaction with nitroethane, followed by reduction to form the corresponding phenethylamine, 2C-H (2,5-dimethoxyphenethylamine). From 2C-H, various derivatives can be synthesized, most notably 2C-B (4-bromo-2,5-dimethoxyphenethylamine).[1]
dot
Caption: Synthetic pathway from 2,5-dimethoxybenzaldehyde to 2C-B.
The biological activity of 2C-B is well-characterized. It acts as a potent partial agonist of serotonin receptors, particularly the 5-HT₂A and 5-HT₂C subtypes.[1][6] This interaction is believed to be the primary mechanism behind its psychedelic and hallucinogenic effects.[1][6]
This established pathway from a simple benzaldehyde to a potent, receptor-active compound underscores the profound biological implications of the 2,5-dimethoxy substitution pattern.
5-Ethyl-2-methoxybenzaldehyde: An Unwritten Story
Comparative Analysis and Structure-Activity Relationship (SAR)
The key structural difference between the two molecules is the substituent at the 5-position of the benzene ring: an electron-donating methoxy group (-OCH₃) versus a weakly electron-donating and more lipophilic ethyl group (-CH₂CH₃). This seemingly minor change can have significant consequences for the molecule's biological activity.
Electronic Effects: The two methoxy groups in 2,5-dimethoxybenzaldehyde make the aromatic ring electron-rich, which is a key feature of many psychedelic phenethylamines. The replacement of the 5-methoxy group with an ethyl group slightly reduces the electron-donating capacity at that position, which could alter interactions with electron-sensitive regions of a receptor binding pocket.
Steric and Lipophilic Properties: An ethyl group is larger and more lipophilic (fat-soluble) than a methoxy group. Increased lipophilicity can enhance a molecule's ability to cross the blood-brain barrier, a critical step for centrally-acting drugs. However, the increased steric bulk could also hinder the molecule from fitting optimally into a specific receptor's binding site. For the phenethylamine derivatives that would be synthesized from 5-Ethyl-2-methoxybenzaldehyde, this modification could either enhance or diminish affinity and efficacy at serotonin receptors compared to their dimethoxy counterparts.
Metabolic Stability: The ethyl group may offer a different metabolic profile compared to the methoxy group. Methoxy groups on aromatic rings are often subject to O-demethylation by cytochrome P450 enzymes in the liver. An ethyl group would be metabolized through different pathways, potentially leading to a different duration of action or different metabolites.
dot
Caption: Experimental workflow for the MTT cell viability assay.
Protocol 2: Competitive Radioligand Binding Assay for Serotonin 5-HT₂A Receptor
This assay determines the ability of a test compound to compete with a known radiolabeled ligand for binding to the 5-HT₂A receptor, providing its binding affinity (Ki). [10][11]This is crucial for evaluating the potential psychoactive properties of the compounds.
Objective: To determine the binding affinity (Ki) of 5-Ethyl-2-methoxybenzaldehyde and 2,5-dimethoxybenzaldehyde for the human serotonin 5-HT₂A receptor.
Materials:
Test compounds (dissolved in DMSO)
Cell membranes expressing human 5-HT₂A receptors (commercially available or prepared from cell lines)
Radioligand: [³H]ketanserin (a 5-HT₂A antagonist)
Non-specific binding control: Mianserin or another high-affinity non-radiolabeled 5-HT₂A ligand (e.g., ketanserin) at a high concentration (10 µM).
Assay buffer: 50 mM Tris-HCl, pH 7.4
96-well microfilter plates (e.g., GF/B filters)
Scintillation cocktail and microplate scintillation counter
Procedure:
Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Dilute the [³H]ketanserin in assay buffer to a final concentration near its Kd (e.g., 0.5-1.0 nM).
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
Total Binding: Cell membranes + [³H]ketanserin + assay buffer.
Competition Binding: Cell membranes + [³H]ketanserin + varying concentrations of the test compound.
Incubation: Add the cell membrane preparation (typically 20-50 µg of protein per well) to all wells. The total reaction volume should be consistent (e.g., 200 µL). Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
Harvesting: Rapidly filter the contents of each well through the microfilter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
Scintillation Counting: Allow the filter mat to dry completely. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
Data Analysis:
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
For each concentration of the test compound, calculate the percentage of inhibition of specific binding.
Use non-linear regression analysis (e.g., using Prism software) to fit the competition data to a one-site model to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Conclusion
The comparative analysis of 5-Ethyl-2-methoxybenzaldehyde and 2,5-dimethoxybenzaldehyde reveals a fascinating case study in structure-activity relationships. 2,5-dimethoxybenzaldehyde is a well-defined molecular entity whose biological relevance is firmly established through its role as a precursor to potent serotonergic agents. In contrast, 5-Ethyl-2-methoxybenzaldehyde represents a frontier of chemical exploration.
Based on SAR principles, the substitution of the 5-methoxy group with a more lipophilic ethyl group is predicted to significantly alter the resulting phenethylamine's pharmacokinetic and pharmacodynamic properties. This could potentially lead to compounds with different potency, selectivity, or duration of action at key CNS targets like the 5-HT₂A receptor.
The provided experimental protocols offer a clear and validated pathway for researchers to directly test these hypotheses. By subjecting both benzaldehydes and their derivatives to rigorous side-by-side analysis, the scientific community can begin to fill the knowledge gap surrounding 5-Ethyl-2-methoxybenzaldehyde. Such investigations may uncover novel compounds with unique biological activities, potentially opening new avenues for therapeutic development in areas ranging from oncology to neuroscience.
References
Al-Rawi, M. S., Hassan, H. A., & Hassan, D. F. (2018). Synthesis, anti-bacterial and anti-cancer activities of Some Antipyrine Diazenyl Benzaldehyde Derivatives and Antipyrine-Based Heterocycles. ResearchGate. Available at: [Link]
An, J., Li, P., Li, F., Wang, Y., & Zhang, Y. (2021). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Journal of Fungi, 7(11), 934. Available at: [Link]
2C-B. In Wikipedia. Retrieved January 23, 2026, from [Link]
25CN-NBOH. In Wikipedia. Retrieved January 23, 2026, from [Link]
Hashiguchi, Y., et al. (2018). The Receptor-Binding Site of the Measles Virus Hemagglutinin Protein Itself Constitutes a Conserved Neutralizing Epitope. Journal of Virology, 92(15), e00543-18. Available at: [Link]
RGCC International. (2022). Evaluation of the effect of benzaldehyde derivatives in human cancer cells. RGCC International GmbH. Available at: [Link]
Koval, O., et al. (2019). Synthesis and Antiviral Activity of Hydroxy-Substituted Benzaldehydes and Related Compounds. ResearchGate. Available at: [Link]
2-Hydroxy-5-methoxybenzaldehyde. In Wikipedia. Retrieved January 23, 2026, from [Link]
Rathi, M. A., et al. (2017). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate. Available at: [Link]
Gmeiner, B., & Reichhart, E. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of pharmacological and toxicological methods, 39(3), 161–168. Available at: [Link]
Al-Subeh, M. Z., et al. (2024). Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. ACS chemical neuroscience. Available at: [Link]
Kulyk, B., et al. (2022). 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione. Molbank, 2022(2), M1394. Available at: [Link]
Acuña-Castillo, C., et al. (2005). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. Journal of Pharmacy and Pharmacology, 57(11), 1469-1476. Available at: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 5-Ethyl-2-methoxybenzaldehyde
For: Researchers, scientists, and drug development professionals In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel and existing molecules is a corne...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel and existing molecules is a cornerstone of scientific rigor. This guide provides an in-depth technical walkthrough for the spectroscopic analysis of 5-Ethyl-2-methoxybenzaldehyde, a substituted aromatic aldehyde with potential applications as a building block in organic synthesis. Due to the limited availability of published experimental spectra for this specific molecule, this guide will present a comprehensive, predicted spectroscopic analysis based on established principles and data from structurally analogous compounds.
This predictive approach not only serves as a robust framework for the confirmation of 5-Ethyl-2-methoxybenzaldehyde but also empowers researchers to apply these principles to other novel structures. We will delve into the expected data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, we will compare these predicted spectral characteristics with those of a closely related isomer, 4-Ethyl-2-methoxybenzaldehyde, to illustrate how subtle structural differences manifest in distinct spectroscopic signatures.
The Imperative of Orthogonal Spectroscopic Techniques
A single spectroscopic technique rarely provides sufficient evidence for absolute structural elucidation. A self-validating system, employing a suite of orthogonal techniques, is paramount. Each method probes different aspects of the molecule's constitution:
NMR spectroscopy reveals the chemical environment and connectivity of magnetically active nuclei (¹H and ¹³C).
IR spectroscopy identifies the functional groups present based on their characteristic vibrational frequencies.
Mass spectrometry determines the molecular weight and provides information about the molecule's fragmentation pattern, offering clues to its structure.
By integrating the data from these techniques, we can construct a comprehensive and definitive picture of the target molecule.
Predicted Spectroscopic Profile of 5-Ethyl-2-methoxybenzaldehyde
The following sections detail the predicted spectroscopic data for 5-Ethyl-2-methoxybenzaldehyde. These predictions are derived from established spectroscopic principles and by drawing comparisons with data from similar compounds such as 2-methoxybenzaldehyde, 4-ethylbenzaldehyde, and other substituted aromatic systems.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift, splitting pattern (multiplicity), and integration of each proton signal provide a wealth of information about its local electronic environment and proximity to other protons.
Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
Acquisition Parameters:
Pulse Sequence: A standard single-pulse experiment.
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
Relaxation Delay: 1-2 seconds.
Spectral Width: A typical range of 0-12 ppm is sufficient for most organic molecules.
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. The chemical shifts should be referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
Predicted ¹H NMR Data for 5-Ethyl-2-methoxybenzaldehyde
Assignment
Predicted Chemical Shift (ppm)
Predicted Multiplicity
Predicted Integration
Predicted Coupling Constant (J) in Hz
Aldehyde-H
~10.3
Singlet (s)
1H
N/A
Ar-H (H6)
~7.6
Doublet (d)
1H
~8.0
Ar-H (H4)
~7.2
Doublet of Doublets (dd)
1H
~8.0, ~2.0
Ar-H (H3)
~7.0
Doublet (d)
1H
~2.0
Methoxy (-OCH₃)
~3.9
Singlet (s)
3H
N/A
Ethyl (-CH₂CH₃)
~2.7
Quartet (q)
2H
~7.5
Ethyl (-CH₂CH₃)
~1.2
Triplet (t)
3H
~7.5
Causality Behind the Predicted Chemical Shifts and Splitting Patterns:
Aldehyde Proton: The aldehyde proton is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and its anisotropic effect, hence its characteristic downfield shift.
Aromatic Protons: The electronic effects of the substituents dictate the chemical shifts of the aromatic protons. The methoxy group is an electron-donating group, while the aldehyde and ethyl groups have varying effects. The ortho and para positions relative to the electron-donating methoxy group will be shielded (shifted upfield) compared to benzene, while the positions ortho and para to the electron-withdrawing aldehyde group will be deshielded (shifted downfield). The splitting patterns arise from coupling with neighboring aromatic protons.
Methoxy and Ethyl Protons: The methoxy protons appear as a singlet as they have no adjacent protons. The ethyl group protons exhibit a characteristic quartet-triplet pattern due to mutual coupling.
Diagram: Predicted ¹H NMR Splitting Pattern for 5-Ethyl-2-methoxybenzaldehyde
Caption: Predicted ¹H NMR spin-spin coupling.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
Instrument Setup: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
Acquisition Parameters:
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required.
Relaxation Delay: 2-5 seconds.
Spectral Width: A typical range of 0-220 ppm.
Data Processing: Process the data similarly to the ¹H NMR spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Predicted ¹³C NMR Data for 5-Ethyl-2-methoxybenzaldehyde
Assignment
Predicted Chemical Shift (ppm)
Aldehyde (C=O)
~191
C-O (C2)
~160
C-CHO (C1)
~125
C-Et (C5)
~140
C-H (C6)
~128
C-H (C4)
~122
C-H (C3)
~112
Methoxy (-OCH₃)
~56
Ethyl (-CH₂)
~28
Ethyl (-CH₃)
~16
Causality Behind the Predicted Chemical Shifts:
Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded carbon due to the double bond to the highly electronegative oxygen atom.
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the electron-donating methoxy group (C2) will be significantly deshielded. The carbons ortho and para to the methoxy group will be shielded, while those ortho and para to the aldehyde group will be deshielded.
Alkyl Carbons: The chemical shifts of the methoxy and ethyl carbons are in the typical aliphatic region.
Diagram: Structure of 5-Ethyl-2-methoxybenzaldehyde
Caption: Numbering scheme for NMR assignments.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for identifying the types of chemical bonds (functional groups) present in a molecule.
Experimental Protocol: IR Spectroscopy
Sample Preparation:
Liquid Samples: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
Solid Samples: The solid can be ground with KBr powder and pressed into a thin pellet, or a Nujol mull can be prepared.
Instrument Setup: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Data Analysis: Identify the characteristic absorption bands for the functional groups present.
Predicted IR Data for 5-Ethyl-2-methoxybenzaldehyde
Vibrational Mode
Predicted Wavenumber (cm⁻¹)
Intensity
Aromatic C-H Stretch
3100-3000
Medium
Aliphatic C-H Stretch
2980-2850
Medium-Strong
Aldehyde C-H Stretch
~2820 and ~2720
Medium (often weak)
Aldehyde C=O Stretch
~1690
Strong
Aromatic C=C Stretch
1600-1450
Medium-Strong
C-O Stretch (Aryl-Alkyl Ether)
~1250 and ~1030
Strong
Causality Behind the Predicted Absorption Bands:
C=O Stretch: The strong absorption around 1690 cm⁻¹ is characteristic of an aromatic aldehyde, where conjugation with the benzene ring lowers the stretching frequency compared to a saturated aldehyde.
Aldehyde C-H Stretch: The two weak to medium bands around 2820 and 2720 cm⁻¹ are highly diagnostic for an aldehyde functional group.
C-O Stretches: The strong absorptions in the fingerprint region are characteristic of the aryl-alkyl ether linkage.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its structure through analysis of its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS).
Ionization: Electron Ionization (EI) is a common technique that causes fragmentation.
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
Data Analysis: The resulting mass spectrum shows the relative abundance of different fragment ions.
Predicted Mass Spectrometry Data for 5-Ethyl-2-methoxybenzaldehyde
Molecular Ion (M⁺): m/z = 164. This corresponds to the molecular weight of C₁₀H₁₂O₂.
Major Fragment Ions:
m/z = 163 (M-1): Loss of a hydrogen atom from the aldehyde group is a common fragmentation for aromatic aldehydes.
m/z = 135 (M-29): Loss of the ethyl group (•C₂H₅) or the CHO group (•CHO).
m/z = 121: Loss of the ethyl group followed by loss of a methyl radical from the methoxy group.
m/z = 105: A fragment corresponding to the benzoyl cation.
m/z = 77: The phenyl cation.
Diagram: Predicted Mass Spectrometry Fragmentation
Caption: Predicted fragmentation of 5-Ethyl-2-methoxybenzaldehyde.
Comparative Analysis: 5-Ethyl-2-methoxybenzaldehyde vs. 4-Ethyl-2-methoxybenzaldehyde
To underscore the power of spectroscopy in distinguishing between isomers, we will now compare the predicted spectral data of 5-Ethyl-2-methoxybenzaldehyde with its isomer, 4-Ethyl-2-methoxybenzaldehyde.
Predicted Spectroscopic Data for 4-Ethyl-2-methoxybenzaldehyde
Technique
Predicted Key Features for 4-Ethyl-2-methoxybenzaldehyde
¹H NMR
Aromatic Protons: A different splitting pattern is expected due to the different substitution pattern. We would predict three signals in the aromatic region, likely a doublet, a singlet (or a narrow doublet), and another doublet, with different chemical shifts compared to the 5-ethyl isomer.
¹³C NMR
Aromatic Carbons: The chemical shifts of the aromatic carbons will differ due to the change in the relative positions of the substituents.
IR
The IR spectra are expected to be very similar, as both isomers contain the same functional groups. Subtle differences may be observed in the fingerprint region (below 1500 cm⁻¹), particularly in the C-H out-of-plane bending region.
MS
The molecular ion peak will be the same (m/z = 164). The fragmentation pattern may show differences in the relative abundances of certain fragment ions, but the major fragments are likely to be similar.
Key Differentiating Features:
The most definitive way to distinguish between these two isomers would be through ¹H and ¹³C NMR spectroscopy . The distinct electronic environments of the aromatic protons and carbons in each isomer will result in unique chemical shifts and coupling patterns, providing a clear "fingerprint" for each molecule.
Conclusion
This guide has provided a comprehensive, albeit predictive, spectroscopic roadmap for the confirmation of the structure of 5-Ethyl-2-methoxybenzaldehyde. By leveraging the principles of NMR, IR, and Mass Spectrometry, and by comparing the expected data with a closely related isomer, we have demonstrated a robust, self-validating methodology for structural elucidation. While experimental data remains the gold standard, this predictive framework serves as an invaluable tool for researchers venturing into the synthesis and characterization of novel compounds, enabling them to anticipate spectral outcomes and confidently interpret their experimental results.
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Validation
A Comparative Benchmarking Guide to the Synthesis of 5-Ethyl-2-methoxybenzaldehyde
Introduction: The Significance of 5-Ethyl-2-methoxybenzaldehyde in Modern Drug Discovery 5-Ethyl-2-methoxybenzaldehyde is a key substituted benzaldehyde intermediate increasingly recognized for its utility in the synthes...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of 5-Ethyl-2-methoxybenzaldehyde in Modern Drug Discovery
5-Ethyl-2-methoxybenzaldehyde is a key substituted benzaldehyde intermediate increasingly recognized for its utility in the synthesis of complex molecular scaffolds. Its unique arrangement of functional groups—an activating methoxy group, a reactive aldehyde, and an ethyl substituent that can influence steric interactions and lipophilicity—makes it a valuable building block for novel therapeutics. Professionals in drug development and medicinal chemistry frequently encounter this intermediate in the synthetic pathways of targeted therapies, including but not limited to kinase inhibitors and modulators of various cellular signaling pathways.
The efficient and scalable synthesis of this aldehyde is therefore a critical consideration in the early stages of drug development, impacting both the cost and timeline of research programs. This guide provides an in-depth, objective comparison of two prominent synthetic routes to 5-Ethyl-2-methoxybenzaldehyde, offering detailed experimental protocols, comparative data, and expert insights to aid researchers in selecting the optimal method for their specific laboratory and developmental needs.
Competing Synthetic Strategies: An Overview
Two primary, and mechanistically distinct, synthetic strategies for the preparation of 5-Ethyl-2-methoxybenzaldehyde are benchmarked in this guide:
Two-Step Synthesis via Reimer-Tiemann Formylation and Subsequent Methylation: This classical approach involves the ortho-formylation of a phenolic precursor, 4-ethyl-2-methoxyphenol (4-ethylguaiacol), followed by methylation of the newly introduced hydroxyl group.
Direct Formylation via the Vilsmeier-Haack Reaction: This method aims to directly introduce the aldehyde group onto the aromatic ring of 1-ethyl-4-methoxybenzene in a single synthetic operation.
The following sections will provide a detailed, step-by-step protocol for each method, a comparative analysis of their performance, and a discussion of the underlying chemical principles.
Figure 1: Overview of the two benchmarked synthetic routes.
Method 1: Two-Step Synthesis via Reimer-Tiemann Formylation and Methylation
This synthetic route is a reliable, albeit multi-step, approach that leverages the well-established Reimer-Tiemann reaction for the regioselective formylation of phenols.[1][2][3]
Part A: Reimer-Tiemann Formylation of 4-Ethylguaiacol
The Reimer-Tiemann reaction introduces a formyl group onto an activated aromatic ring, primarily at the ortho-position to a hydroxyl group, through the in-situ generation of dichlorocarbene from chloroform in a basic medium.[1][2][3]
Experimental Protocol:
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve sodium hydroxide (160 g, 4 mol) in 600 mL of deionized water.
Addition of Phenol: To the stirred sodium hydroxide solution, add 4-ethylguaiacol (76.1 g, 0.5 mol) and 120 mL of ethanol. Heat the mixture to 70°C in a water bath.
Addition of Chloroform: Slowly add chloroform (80 mL, 1 mol) dropwise from the dropping funnel over a period of 3 hours, maintaining the reaction temperature at 70°C.
Reaction Completion and Work-up: After the addition is complete, continue stirring for an additional 30 minutes. Subsequently, remove the ethanol and excess chloroform by distillation under reduced pressure.
Acidification and Extraction: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3 with 10N sulfuric acid. The product will separate as a dark oil. Extract the mixture with diethyl ether (3 x 200 mL).
Purification: Combine the organic extracts and remove the ether by rotary evaporation. The crude product, 5-ethyl-2-hydroxy-3-methoxybenzaldehyde, can be purified by steam distillation. The expected yield is approximately 60-70%.
Part B: Methylation of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde
The hydroxyl group of the intermediate is methylated using a suitable methylating agent, such as dimethyl sulfate, in the presence of a base.[4][5]
Experimental Protocol:
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the crude 5-ethyl-2-hydroxy-3-methoxybenzaldehyde (18.0 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and 150 mL of acetone.
Addition of Methylating Agent: To the stirred suspension, add dimethyl sulfate (13.9 g, 0.11 mol) dropwise at room temperature.
Reaction and Monitoring: After the addition is complete, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.
Work-up and Isolation: Cool the reaction mixture to room temperature and filter off the potassium carbonate. Wash the solid with acetone (2 x 20 mL). Combine the filtrates and remove the acetone under reduced pressure.
Purification: Dissolve the residue in diethyl ether (150 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude 5-Ethyl-2-methoxybenzaldehyde. Further purification can be achieved by vacuum distillation. The expected yield for this step is approximately 80-90%.
Method 2: Direct Formylation via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[6][7] It involves the use of a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6]
Experimental Protocol:
Formation of the Vilsmeier Reagent: In a 250 mL three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride drying tube, place anhydrous N,N-dimethylformamide (DMF) (21.9 g, 0.3 mol) and cool the flask in an ice-salt bath to 0°C.
Addition of POCl₃: Add phosphorus oxychloride (45.9 g, 0.3 mol) dropwise from the dropping funnel over a period of 1 hour, ensuring the temperature does not exceed 10°C. Stir the mixture for an additional 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.
Addition of Substrate: To the Vilsmeier reagent, add 1-ethyl-4-methoxybenzene (4-ethylanisole) (13.6 g, 0.1 mol) dropwise, maintaining the temperature below 20°C.
Reaction: After the addition is complete, slowly warm the reaction mixture to 60°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
Hydrolysis and Work-up: Cool the reaction mixture to room temperature and pour it slowly into 500 g of crushed ice with vigorous stirring. Then, add a 30% aqueous solution of sodium hydroxide until the mixture is alkaline (pH > 9) to hydrolyze the intermediate iminium salt.
Extraction and Purification: Extract the aqueous mixture with dichloromethane (3 x 150 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 5-Ethyl-2-methoxybenzaldehyde. The expected yield is in the range of 50-65%.
Phosphorus Oxychloride (corrosive, reacts violently with water), DMF (toxic)
Reaction Conditions
Moderate temperatures (70°C and reflux)
Controlled low to moderate temperatures (0°C to 60°C)
Scalability
Readily scalable, but requires careful handling of hazardous reagents.
Scalable, but the handling of POCl₃ requires specialized equipment and precautions.
Purification
Steam distillation and vacuum distillation
Vacuum distillation
Key Advantages
Utilizes a well-understood and reliable reaction. Regioselectivity is generally good.
Direct, one-pot synthesis.
Key Disadvantages
Two-step process, use of highly toxic reagents.
The Vilsmeier reagent is moisture-sensitive and corrosive. Potential for side reactions if the substrate is not sufficiently activated.
Mechanistic Insights: A Deeper Dive
A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimization.
The Reimer-Tiemann Reaction Mechanism
The key electrophile in the Reimer-Tiemann reaction is dichlorocarbene (:CCl₂), which is generated in situ from chloroform by the action of a strong base. The phenoxide ion, being highly nucleophilic, attacks the electron-deficient carbene. The resulting intermediate undergoes hydrolysis to furnish the final aldehyde product. The ortho-selectivity is attributed to the coordination of the sodium ion with the phenoxide oxygen and the dichloromethyl group.
Figure 2: Simplified mechanism of the Reimer-Tiemann reaction.
The Vilsmeier-Haack Reaction Mechanism
The Vilsmeier-Haack reaction proceeds via the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of DMF and POCl₃. The electron-rich aromatic ring of 4-ethylanisole then attacks this electrophile in a classic electrophilic aromatic substitution. The resulting iminium salt is subsequently hydrolyzed during work-up to yield the aldehyde.
Figure 3: Simplified mechanism of the Vilsmeier-Haack reaction.
Characterization of 5-Ethyl-2-methoxybenzaldehyde
The synthesized product should be characterized by standard spectroscopic methods to confirm its identity and purity.
Both synthetic routes presented are viable for the laboratory-scale synthesis of 5-Ethyl-2-methoxybenzaldehyde. The choice between them will largely depend on the specific constraints and priorities of the research team.
For Reliability and Predictability:Method 1 (Reimer-Tiemann & Methylation) is recommended. The Reimer-Tiemann reaction is a classic and well-documented method for the formylation of phenols. While it involves two steps, the procedures are robust and generally provide good yields with predictable outcomes. This route is particularly advantageous if the starting material, 4-ethylguaiacol, is readily available.
For a More Direct Approach:Method 2 (Vilsmeier-Haack) offers the advantage of a one-pot synthesis. This can be more time- and resource-efficient if optimized. However, the handling of phosphorus oxychloride requires more stringent safety precautions, and the reaction may be more sensitive to substrate reactivity and reaction conditions. This method is a strong candidate for process development and scale-up, where a more streamlined synthesis is highly desirable.
Ultimately, for initial exploratory synthesis and when a reliable outcome is prioritized, the two-step Reimer-Tiemann and methylation route is the more conservative and often preferred choice. For process optimization and larger-scale production, the direct Vilsmeier-Haack formylation warrants careful consideration and development.
References
Google Patents. (1975). Process for preparing 2-alkoxy-5-methoxybenzaldehyde. (US3867458A).
Navigating the Safe Handling of 5-Ethyl-2-methoxybenzaldehyde: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential safety and logistical in...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and scientists in the fast-paced world of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential safety and logistical information for the handling of 5-Ethyl-2-methoxybenzaldehyde, a substituted aromatic aldehyde. By synthesizing established safety protocols for analogous compounds and general principles of laboratory safety, this document aims to be your preferred resource, building a foundation of trust through value-added technical guidance.
Understanding the Hazard Profile Through Analogy
Given the absence of specific toxicological data for 5-Ethyl-2-methoxybenzaldehyde, a prudent approach involves examining the hazard classifications of closely related compounds. Structurally similar molecules, such as 5-Ethyl-2-hydroxybenzaldehyde and various methoxybenzaldehyde isomers, consistently indicate a profile of moderate acute toxicity and irritant properties.
Based on aggregated GHS information from notifications to the ECHA C&L Inventory for analogous compounds, the anticipated hazards include:
Acute Toxicity, Oral (Warning): Harmful if swallowed.[1]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Warning): May cause respiratory irritation.[1][2][3]
It is crucial to operate under the assumption that 5-Ethyl-2-methoxybenzaldehyde exhibits these properties until specific data becomes available.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 5-Ethyl-2-methoxybenzaldehyde. The following table outlines the minimum required PPE, with the rationale rooted in preventing the most likely routes of exposure.
PPE Category
Specification
Rationale
Eye and Face Protection
Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or aerosol generation.
Protects against direct contact with the eyes, which are particularly sensitive to the irritant properties of aromatic aldehydes.[2]
Hand Protection
Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, consult a glove manufacturer's chemical resistance guide for appropriate materials.
Prevents skin contact, a primary route of exposure that can lead to irritation.[2] Always inspect gloves for tears or punctures before use.
Body Protection
A flame-resistant laboratory coat, fully buttoned, with sleeves extending to the wrists. Wear long pants and closed-toe shoes to ensure no skin is exposed.
Protects the skin and personal clothing from accidental spills and splashes.
Respiratory Protection
Not typically required when handling small quantities in a well-ventilated area or a certified chemical fume hood. If aerosols may be generated or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Aromatic aldehydes can be respiratory irritants.[2] Engineering controls are the preferred method of exposure mitigation.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential for minimizing risk. The following workflow is designed to guide the user through the safe handling of 5-Ethyl-2-methoxybenzaldehyde from receipt to disposal.
Pre-Handling and Preparation
Information Review: Before any work begins, review this guide and any available safety information for analogous compounds.
Work Area Designation: Designate a specific area for handling, preferably within a certified chemical fume hood.
Emergency Equipment Check: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.
Spill Kit Availability: Have a chemical spill kit rated for organic compounds readily available.
Handling the Chemical
Engineering Controls: All manipulations of 5-Ethyl-2-methoxybenzaldehyde that could generate dust or vapors must be conducted in a chemical fume hood.
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the designated work area.
Weighing and Transfer:
Perform all weighing and transfers within the fume hood.
Use a spatula or other appropriate tool to avoid direct contact.
When transferring, pour slowly and carefully to minimize splashing.
Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.
Housekeeping: Keep the work area clean and uncluttered. Immediately clean up any small spills using appropriate procedures and materials from the spill kit.
Storage
Container: Store in a tightly sealed, properly labeled container.
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[2]
Segregation: Store separately from food and drink.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection
Waste Container: Collect all waste containing 5-Ethyl-2-methoxybenzaldehyde in a dedicated, clearly labeled, and leak-proof container.
Compatibility: Ensure the waste container is compatible with the chemical and any solvents used. Do not mix with incompatible waste streams.
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "5-Ethyl-2-methoxybenzaldehyde". List all other components of the waste mixture.
Disposal Procedure
Consult Local Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.
Waste Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Do Not Dispose Down the Drain: Under no circumstances should 5-Ethyl-2-methoxybenzaldehyde or its waste be disposed of down the sanitary sewer.
Decontamination of Empty Containers
Triple Rinsing: Empty containers that held 5-Ethyl-2-methoxybenzaldehyde should be triple-rinsed with a suitable solvent.
Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous waste.
Container Disposal: After triple rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.
Visualizing the Workflow
To further clarify the operational and disposal plans, the following diagrams illustrate the key decision points and procedural flows.
Caption: Step-by-step process for the safe disposal of 5-Ethyl-2-methoxybenzaldehyde waste.
By adhering to these rigorous safety and handling protocols, you can confidently work with 5-Ethyl-2-methoxybenzaldehyde while prioritizing the well-being of yourself, your colleagues, and the environment.
References
PubChem. (n.d.). 5-Ethyl-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 3-Ethyl-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
European Chemicals Agency (ECHA). (n.d.). Substance Information. Retrieved from [Link]
The National Academies Press. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication. Retrieved from [Link]
University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]